Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary medicinal chemistry, the design of highly selective small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds. 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS: 138254-44-1) represents a critical structural motif in this domain[1]. As a fused bicyclic system, the pyrazolo[1,5-a]pyrimidine core effectively mimics the purine ring of adenosine triphosphate (ATP), allowing it to competitively bind within the highly conserved ATP-binding pockets of various protein kinases, including CDK2, TRKA, and CSNK2[2],[3].
The strategic placement of the 3-carbonitrile and 6-methyl groups provides specific vector geometries. The strongly electron-withdrawing 3-carbonitrile acts as a critical hydrogen-bond acceptor, while the 6-methyl substitution modulates lipophilicity and enhances metabolic stability by occupying adjacent hydrophobic sub-pockets[3]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, and validation protocols for drug development professionals.
Physicochemical Profiling & Vector Geometry
The physicochemical profile of a scaffold dictates its pharmacokinetic potential and target engagement efficiency. The planar aromatic nature of the pyrazolo[1,5-a]pyrimidine system facilitates robust
π−π
stacking interactions with aromatic residues (e.g., phenylalanine or tyrosine) frequently found in the kinase hinge region[4].
Table 1: Quantitative Physicochemical Data
Property
Value
Pharmacological Implication
IUPAC Name
6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Standardized nomenclature for structural identification.
The synthesis of highly functionalized pyrazolo[1,5-a]pyrimidines traditionally relies on the condensation of aminopyrazoles with enaminones. However, modern approaches utilize a more efficient Cu(II)-catalyzed [3+3] annulation of saturated ketones with 3-aminopyrazole-4-carbonitrile[5].
Fig 1: Cu(II)-catalyzed [3+3] annulation workflow for pyrazolo[1,5-a]pyrimidine synthesis.
Step-by-Step Synthesis Protocol
This protocol is designed as a self-validating system; intermediate monitoring ensures pathway fidelity.
Reagent Preparation: In a round-bottom flask, combine 3-aminopyrazole-4-carbonitrile (1.0 equiv) and the corresponding saturated aliphatic ketone (1.2 equiv).
Causality: The electron-withdrawing carbonitrile group slightly deactivates the pyrazole amine, necessitating an excess of the ketone and a catalyst to drive the reaction kinetics.
Catalyst & Solvent Addition: Add Cu(OAc)₂ (20 mol%) and dissolve the mixture in anhydrous N,N-Dimethylformamide (DMF).
Causality: Cu(II) acts as a single-electron oxidant, facilitating the in situ radical dehydrogenation of the inactive ketone into an
α,β
-unsaturated intermediate required for the[3+3] annulation[5].
Reflux & Annulation: Heat the reaction mixture to 100°C under an inert argon atmosphere for 6–8 hours. Monitor via LC-MS.
Self-Validation: If LC-MS shows a mass corresponding to
[M+H]++18
, the intermediate has formed but dehydration is incomplete. Extended heating or the addition of a catalytic acid (e.g., acetic acid) is required to force the elimination of water and achieve full aromatization[2].
Isolation & Purification: Cool the mixture to room temperature, pour into ice water to precipitate the crude product, and filter. Wash the filter cake sequentially with water and cold ethanol.
Causality: Cold ethanol effectively solubilizes unreacted polar precursors and copper salts while preventing the dissolution of the highly lipophilic pyrazolo[1,5-a]pyrimidine product.
The 6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile scaffold is uniquely suited for targeting the ATP-binding site of kinases. Crystallographic evidence from targets like CSNK2 and CDK2 demonstrates that the core nitrogen atoms (N1 and the exocyclic/core NH) form critical bidentate hydrogen bonds with the backbone amides of the hinge region (e.g., Val116 in CSNK2)[3].
Crucially, the 3-carbonitrile group acts as a potent bioisostere for amide interactions. It projects deeply into the ATP pocket, forming a strong hydrogen bond with a conserved, buried water molecule. This water molecule bridges an interaction network with the catalytic lysine (e.g., Lys68), locking the kinase in an inactive conformation[3].
Fig 2: ATP-competitive binding mode of the pyrazolo[1,5-a]pyrimidine-3-carbonitrile scaffold.
Experimental Validation: Target Engagement Assay
To validate the inhibitory efficacy of synthesized derivatives, biochemical assays must account for live-cell membrane permeability and competitive ATP displacement. The NanoBRET Target Engagement Assay is the gold standard for this validation.
NanoBRET Live-Cell Kinase Assay Protocol
Cell Transfection: Transfect HEK293T cells with a plasmid encoding a Kinase-NanoLuc fusion protein (e.g., CSNK2A1-NanoLuc).
Causality: Fusing the target kinase to NanoLuciferase creates a bioluminescent donor. This allows for live-cell monitoring without the need for cell lysis, preserving the native intracellular ATP concentrations[3].
Tracer & Compound Incubation: Plate the transfected cells in a 384-well format. Treat cells simultaneously with a cell-permeable fluorescent kinase tracer (acceptor) and a 10-point concentration gradient of the pyrazolo[1,5-a]pyrimidine test compound. Incubate for 2 hours at 37°C.
Causality: The test compound must cross the cell membrane and outcompete both the fluorescent tracer and endogenous ATP for the binding pocket.
Signal Detection & Self-Validation: Add the NanoBRET substrate and measure luminescence at 460 nm (donor) and 618 nm (acceptor).
Self-Validation: Include a known reference inhibitor (e.g., Dinaciclib for CDKs or SGC-CK2-1 for CSNK2) as a positive control[2],[3]. If the reference compound fails to reduce the 618/460 ratio, the tracer concentration or NanoLuc expression is compromised, invalidating the plate. A successful competitive displacement by the test compound yields a quantifiable intracellular
IC50
.
References
Source: PMC (National Institutes of Health)
Source: PMC (National Institutes of Health)
An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)
More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors
Source: ChemRxiv
URL
CAS 138254-44-1 (6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile)
Decoding the Mechanism of Action of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile Derivatives in Target Kinases
Executive Summary The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a privileged pharmacophore in modern medicinal chemistry, primarily deployed as an ATP-competitive protein kinase inhibitor[1]. Functionalization...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a privileged pharmacophore in modern medicinal chemistry, primarily deployed as an ATP-competitive protein kinase inhibitor[1]. Functionalization of this core with a 3-carbonitrile and a 6-methyl group creates a highly tuned molecular warhead capable of engaging multiple high-value therapeutic targets. This technical guide deconstructs the biophysical mechanisms, target protein profiling, and self-validating experimental workflows required to characterize the 6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile core in drug development.
Structural Pharmacology: The Molecular Engine
The efficacy of the 6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile scaffold is rooted in its ability to exploit the thermodynamic and structural features of the kinase ATP-binding site.
Hinge Region Anchoring: The fused bicyclic core acts as a bioisostere for the adenine ring of ATP. The nitrogen atoms within the pyrazolo[1,5-a]pyrimidine ring system form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region[1],[2].
The 3-Carbonitrile Water Network: The nitrile group at the 3-position is not merely an electron-withdrawing moiety; it is a precision-engineered hydrogen bond acceptor. High-resolution crystallographic studies reveal that the 3-CN group frequently forms a stabilizing hydrogen bond with a conserved, buried water molecule deep within the ATP-binding pocket[3]. This interaction bridges the inhibitor to key catalytic residues, such as the conserved lysine (e.g., Lys68 in CSNK2)[3].
The 6-Methyl Hydrophobic Shield: The addition of a methyl group at the 6-position significantly alters the solvation thermodynamics. Computational analyses indicate that the pyrazolo[1,5-a]pyrimidine core inherently possesses a less favorable aqueous solvation energy compared to standard purines[4]. The 6-methyl group exacerbates this solvation penalty in water, entropically driving the molecule into the hydrophobic cleft adjacent to the gatekeeper residue, thereby enhancing both binding affinity and target residence time[4].
Caption: Molecular interactions of the 6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile scaffold.
Target Protein Profiling
The modularity of this scaffold allows it to be tuned for various critical therapeutic targets:
Cyclin-Dependent Kinases (CDKs): Derivatives exhibit potent inhibition of CDK1, CDK2, and CDK9. By occupying the ATP pocket, they block the phosphorylation of substrates like Rb and the RNA polymerase II C-terminal domain, leading to S and G2/M phase cell cycle arrest[4].
Tropomyosin Receptor Kinases (TRKs): The core forms a robust hinge interaction with residues like Met592 in TRKA. Structural modifications around the core have yielded inhibitors with sub-nanomolar potency against TRK fusions, critical in solid tumor oncology[2].
Casein Kinase 2 (CSNK2): The scaffold acts as a host for CSNK2 inhibition, where the 3-carbonitrile's interaction with the buried water molecule is a defining feature of its high selectivity profile[3].
Viral Targets: Beyond oncology, specific derivatives like 5-(3-Fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile have been mapped to viral targets such as ORF 73 in Human herpesvirus 8[5], demonstrating the scaffold's broad utility.
Quantitative Pharmacometrics
Table 1: Representative Kinase Inhibition Profiles for Pyrazolo[1,5-a]pyrimidine Derivatives
To rigorously validate the mechanism of action of a synthesized 6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile derivative, a multi-tiered, self-validating experimental architecture must be employed. Each step is designed to isolate specific variables, establishing a clear chain of causality from biochemical affinity to cellular phenotype.
Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Causality: Cellular assays are confounded by membrane permeability and efflux pumps. TR-FRET isolates the direct biochemical interaction, allowing for the precise calculation of the dissociation constant (Kd) and IC50 without cellular interference.
Step-by-Step Methodology:
Prepare a 10-point 3-fold serial dilution of the compound in 100% DMSO.
Transfer 100 nL of the compound into a 384-well low-volume plate.
Add 5 µL of the target kinase (e.g., CDK2/Cyclin E) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.
Initiate the reaction by adding 5 µL of an ATP/Substrate mix (ATP concentration set at the apparent Km for the specific kinase).
Incubate for 60 minutes, then quench with 10 µL of TR-FRET detection buffer containing EDTA and europium-labeled anti-phospho antibodies.
Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC50 using a 4-parameter logistic regression.
Protocol B: X-Ray Co-Crystallography
Causality: Biochemical assays prove that the compound binds, but crystallography proves how it binds. This is critical to verify the 3-carbonitrile/water interaction and the 6-methyl hydrophobic packing.
Step-by-Step Methodology:
Express and purify the kinase catalytic domain (e.g., CSNK2A1) using a baculovirus/insect cell system to >95% purity.
Concentrate the protein to 10 mg/mL in crystallization buffer (20 mM Tris pH 8.0, 200 mM NaCl, 1 mM DTT).
Incubate the protein with a 3-fold molar excess of the inhibitor for 2 hours on ice.
Set up sitting-drop vapor diffusion plates using a sparse-matrix screen.
Harvest crystals (typically appearing within 3-7 days) and cryoprotect in mother liquor supplemented with 20% glycerol.
Collect diffraction data at a synchrotron source (e.g., 100 K, wavelength 0.979 Å). Solve the structure using molecular replacement.
Protocol C: Cellular Thermal Shift Assay (CETSA)
Causality: To bridge the gap between in vitro binding and in vivo efficacy, CETSA confirms that the compound engages the target protein inside a living cell, validating membrane permeability and intracellular stability.
Step-by-Step Methodology:
Treat living cancer cells (e.g., HCT116) with the inhibitor (at 10x IC50) or DMSO vehicle for 2 hours.
Harvest, wash, and aliquot the cells into PCR tubes.
Heat the aliquots across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
Lyse the cells using repeated freeze-thaw cycles in liquid nitrogen.
Centrifuge at 20,000 x g for 20 minutes to pellet denatured proteins.
Analyze the soluble fraction via Western blot using an antibody specific to the target kinase. A shift in the melting temperature (Tm) in the treated group confirms direct intracellular target engagement.
Caption: Self-validating experimental workflow for kinase inhibitor characterization.
Conclusion
The 6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile architecture is a masterclass in rational drug design. By leveraging the low aqueous solvation energy of the core, the hydrophobic anchoring of the 6-methyl group, and the precise water-bridged hydrogen bonding of the 3-carbonitrile, this scaffold achieves exceptional potency and selectivity across a spectrum of critical kinase targets. Its continued optimization will undoubtedly yield next-generation therapeutics for oncology and virology.
References
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment
Source: nih.gov
1
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights
Source: mdpi.com
2
A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration
Source: acs.org
4
Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent
Source: nih.gov
6
Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors
Source: chemrxiv.org
3
Preliminary Structure-Activity Relationship (SAR) Exploration of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile Derivatives
An In-Depth Technical Guide Abstract The pyrazolo[1,5-a]pyrimidine nucleus is a recognized privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide spectrum of th...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide
Abstract
The pyrazolo[1,5-a]pyrimidine nucleus is a recognized privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide spectrum of therapeutic applications, including anticancer, anti-inflammatory, and kinase inhibition roles.[1][2] This guide focuses on a specific subset: 6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives. We will provide an in-depth exploration of the preliminary structure-activity relationships (SAR) for this scaffold, delving into the synthetic rationale, the impact of substitutions at various positions, and the mechanistic insights gained from targeting key biological entities, primarily protein kinases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the design of novel therapeutic agents.
Introduction: The Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine system is a fused, bicyclic N-heterocycle that has garnered significant attention in drug discovery. Its rigid, planar structure and synthetic tractability make it an ideal starting point for library design and lead optimization.[1] The inherent chemical features of this scaffold allow for strategic modifications across its periphery, enabling fine-tuning of its pharmacological properties.[3] Derivatives have shown potent activity against a multitude of biological targets, including but not limited to, protein kinases (CDKs, Trk, EGFR, FLT3, IRAK4), histone demethylases, and various enzymes, underscoring their therapeutic potential.[3][4][5][6][7][8][9]
The focus of this guide, the 6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile framework, incorporates two key features:
The 3-carbonitrile group: This electron-withdrawing group can serve as a key interaction point (e.g., hydrogen bond acceptor) within a protein's active site and is a common feature in many kinase inhibitors.[7][10]
The 6-methyl group: This small alkyl group can influence the compound's solubility, metabolic stability, and steric interactions within the target binding pocket.
This guide will systematically dissect the SAR of this core, providing a logical framework for designing next-generation inhibitors.
General Synthetic Strategy
The construction of the pyrazolo[1,5-a]pyrimidine scaffold is well-established and typically proceeds via a cyclocondensation reaction. The most common and versatile approach involves the reaction of a 3-aminopyrazole precursor with a 1,3-biselectrophilic compound, such as a β-ketoester or an enaminone.[1][4][11] This strategy allows for the introduction of diversity at multiple positions of the final scaffold.
Caption: General synthetic route to the pyrazolo[1,5-a]pyrimidine core.
The therapeutic efficacy of the 6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile scaffold is highly dependent on the nature and position of its substituents. The following sections explore the SAR at key positions, drawing insights from various studies on related analogs.
Modifications at the 7-Position
The 7-position is a primary site for introducing diversity and significantly modulating the compound's biological activity and physicochemical properties. The synthesis often utilizes substituted enaminones or β-dicarbonyl compounds to install various groups at this position.[7][12]
Aryl and Heteroaryl Groups: Introduction of aryl or heteroaryl moieties at the 7-position is a common strategy. The electronic and steric properties of these rings can profoundly impact target engagement. For instance, in a series of dual CDK2/TRKA inhibitors, various substituted phenyl groups were explored at the 7-position.[7]
A simple phenyl group often serves as a baseline for comparison.
Electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., halogens) on the phenyl ring can fine-tune potency. For example, a dimethoxy substitution on the phenyl ring was found to be more beneficial for CDK2 inhibition compared to a single methoxy group.[7]
Heterocycles like thiophene have also been successfully incorporated, leading to potent derivatives.[12]
Modifications at the 2-Position
The 2-position of the pyrazole ring offers another vector for optimization. Substituents here can project into different regions of the target's binding pocket compared to those on the pyrimidine ring.
Anilinyl and Substituted Phenyl Groups: In the context of CDK2/TRKA inhibitors, an anilinyl group at the 2-position was a key feature.[7] Further exploration of substitutions on this phenyl ring could modulate activity and selectivity.
Small Alkyl Groups: Simple alkyl groups like methyl are also common.[12][13] These can provide a balance of lipophilicity and size, often serving as a foundational element in initial library screenings.
Modifications at the 5-Position
The 5-position is another critical point for interaction with the target protein. Modifications here can influence selectivity and potency.
Amino and Substituted Amino Groups: In the development of Pim-1 kinase inhibitors, an amino group at the 5-position was found to be important for activity.[14]
Aryl and Heteroaryl Groups: For PI3Kδ inhibitors, the 5-position was modified with benzimidazole derivatives, which were crucial for achieving high potency and selectivity.[15]
Chloro and Morpholine Groups: In the synthesis of PI3Kδ inhibitors, the 5-position was initially a chloro group, which was then displaced by morpholine. This substitution pattern was key to the final compounds' activity.[13]
SAR Summary Table
The table below summarizes key SAR findings for the broader pyrazolo[1,5-a]pyrimidine scaffold, which can guide the exploration of the 6-methyl-3-carbonitrile series.
The pyrazolo[1,5-a]pyrimidine scaffold is a versatile kinase inhibitor. Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] These compounds predominantly act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[3]
Caption: Simplified kinase inhibition pathway for pyrazolo[1,5-a]pyrimidines.
Key kinase targets for this scaffold include:
FMS-like Tyrosine Kinase 3 (FLT3): Particularly the internal tandem duplication (ITD) mutant, which is a driver in acute myeloid leukemia (AML).[8][18]
Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC): Aberrations in Trk signaling are found in a variety of solid tumors.[4][16]
Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, often dysregulated in cancer.[7]
Pim-1 Kinase: An oncogenic serine/threonine kinase involved in cell survival and proliferation.[14]
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): A critical component of the innate immune signaling pathway, relevant for inflammatory diseases.[9]
Beyond kinases, this scaffold has shown promise in targeting epigenetic modulators like Histone Lysine Demethylase 4D (KDM4D) and RNA demethylases such as AlkB Homologue 5 (ALKBH5) , highlighting its broad applicability.[5][6]
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental methodologies are crucial.
General Protocol for Synthesis of 2-(Anilinyl)-7-(aryl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
This protocol is a representative synthesis adapted from published procedures.[7]
Step 1: Synthesis of Enaminones
To a solution of the appropriate methyl aryl ketone (10 mmol) in xylene (25 mL), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (15 mmol).
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
The crude enaminone product is often used in the next step without further purification.
Step 2: Cyclocondensation Reaction
In a 50 mL round-bottom flask, combine the enaminone from Step 1 (10 mmol) and 5-amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile (10 mmol).
Add glacial acetic acid (20 mL) as the solvent.
Heat the mixture to reflux for 3-5 hours. Monitor the reaction progress by TLC.
After cooling to room temperature, a precipitate will form.
Collect the solid product by filtration, wash thoroughly with ethanol, and then diethyl ether.
Dry the product under vacuum. If necessary, purify further by crystallization from a suitable solvent like DMF/water.
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
General Protocol for In-Vitro Kinase Inhibition Assay (Example: TRKA)
This protocol outlines a standard method for assessing the inhibitory activity of synthesized compounds.
Reagents and Plate Preparation:
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
Prepare serial dilutions of the test compounds in DMSO, then dilute further in kinase buffer.
In a 96-well plate, add the test compound dilutions. Include wells for a positive control (known inhibitor, e.g., Larotrectinib) and a negative control (DMSO vehicle).
Kinase Reaction:
To each well, add the TRKA enzyme and a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1).
Initiate the kinase reaction by adding a solution of ATP (at a concentration near its Km value).
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
Detection:
Stop the reaction by adding a stop solution (e.g., EDTA).
Detect the amount of phosphorylated substrate. This can be done using various methods, such as an antibody-based ELISA (e.g., using an anti-phosphotyrosine antibody) or a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay), which measures ADP production.
Data Analysis:
Measure the signal (e.g., absorbance, luminescence) from each well.
Calculate the percentage of inhibition for each compound concentration relative to the controls.
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Directions
The 6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile scaffold represents a highly promising starting point for the development of novel therapeutics, particularly kinase inhibitors. Preliminary SAR exploration reveals that the 2-, 5-, and 7-positions are key handles for modulating potency, selectivity, and physicochemical properties.
Future efforts should focus on:
Systematic Library Synthesis: Build focused libraries with diverse substitutions at the 2-, 5-, and 7-positions to comprehensively map the SAR landscape for specific targets.
Improving Physicochemical Properties: While potency is crucial, drug-like properties such as solubility and cell permeability are equally important for in vivo efficacy. The introduction of solubilizing groups or basic side chains has proven effective for related scaffolds and should be explored.[17]
Structure-Based Drug Design: Where available, co-crystal structures of inhibitors bound to their target kinases should be used to guide the design of new analogs with improved binding affinity and selectivity.
Selectivity Profiling: As new potent compounds are identified, they must be profiled against a broad panel of kinases to assess their selectivity and identify potential off-target effects, which is crucial for minimizing toxicity.[3][14]
By integrating synthetic chemistry, biological evaluation, and computational modeling, the full therapeutic potential of the 6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile scaffold can be realized, leading to the development of next-generation targeted therapies.
References
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). MDPI. [Link]
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]-pyrimidine-containing 99mTc Nitrido Radiopharmaceuticals as Imaging Agents for Tumors. PMC. [Link]
Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). (2024). IAEA. [Link]
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). PMC. [Link]
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (2014). ACS Medicinal Chemistry Letters. [Link]
In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. (2024). RSC Publishing. [Link]
Recent Advances in the Synthesis and Pharmacological Profiling of Pyrazolo[1,5-a]pyrimidine Derivatives. (2025). Al-Farahidi Biomedical Journal. [Link]
Discovery of Pyrazolo[1,5-a]pyrimidine Derivative as a Novel and Selective ALKBH5 Inhibitor for the Treatment of AML. (2023). Journal of Medicinal Chemistry. [Link]
Discovery of pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives as a new class of histone lysine demethylase 4D (KDM4D) inhibitors. (2017). PubMed. [Link]
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). MDPI. [Link]
Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. PMC. [Link]
Discovery and structure−activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. ResearchGate. [Link]
Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. (2021). PubMed. [Link]
The Discovery of 7-Isopropoxy-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)- N-(6-methylpyrazolo[1,5- a]pyrimidin-3-yl)imidazo[1,2- a]pyrimidine-6-carboxamide (BIO-7488), a Potent, Selective, and CNS-Penetrant IRAK4 Inhibitor for the Treatment of Ischemic Stroke. (2024). PubMed. [Link]
Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. (2007). Journal of Combinatorial Chemistry. [Link]
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. [Link]
Synthesis of some pyrazolo[1,5-a]pyrimidine derivatives bearing carbonitrile, amidoxime, carboxamide and oxadiazole substituents using commercially available reagents. (2023). ResearchGate. [Link]
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2022). PMC. [Link]
Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics. (2002). PubMed. [Link]
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). MDPI. [Link]
A Guide to the Crystal Structure Analysis of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile: A Key Scaffold in Modern Drug Discovery
Abstract The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to multiple receptor types with high affinity.[1] This has led to...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to multiple receptor types with high affinity.[1] This has led to its widespread investigation and use in the development of therapeutics for a range of diseases, including cancer, inflammatory conditions, and infectious diseases.[2][3] Specifically, derivatives of this scaffold have shown potent activity as protein kinase inhibitors, a critical class of drugs in oncology.[2][4][5] The 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a representative member of this class, and a thorough understanding of its three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies.[4] This in-depth technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, from synthesis and crystallization to X-ray diffraction analysis and structure elucidation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage structural insights for the development of novel therapeutics based on this versatile scaffold.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine system is a fused, rigid, and planar N-heterocyclic scaffold that offers a unique spatial arrangement of substituents, making it an ideal candidate for interaction with biological targets.[6] Its synthetic tractability allows for the facile introduction of a wide variety of functional groups at multiple positions, enabling the fine-tuning of its pharmacological properties.[3] Numerous studies have highlighted the diverse biological activities of pyrazolo[1,5-a]pyrimidine derivatives, including their roles as:
Anticancer Agents: Primarily through the inhibition of protein kinases crucial for cancer cell proliferation and survival.[2][3]
Antimicrobial Agents: Exhibiting activity against a broad spectrum of bacteria and fungi.[2]
Anti-inflammatory Agents: Demonstrating potential in treating inflammatory disorders.[3]
Antiviral Agents: Showing promise in the development of new antiviral therapies.[2]
Given the critical role of this scaffold in drug discovery, a detailed understanding of its atomic-level structure is essential. X-ray crystallography provides an unparalleled view of the three-dimensional arrangement of atoms in a molecule, revealing crucial information about bond lengths, bond angles, and intermolecular interactions.[7] This structural data is invaluable for understanding the molecule's physicochemical properties, its interactions with biological targets, and for guiding the design of more potent and selective drug candidates.
Synthesis and Crystallization of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-dielectrophilic species, such as a β-dicarbonyl compound.[6][8] The following is a representative, field-proven protocol for the synthesis of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile.
Synthetic Protocol
A robust method for the synthesis of the target compound involves a one-pot cyclization reaction.[3]
Step 1: Synthesis of the 3-aminopyrazole precursor. This is a common starting material for the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives.
Step 2: Cyclocondensation Reaction.
To a solution of the appropriate 3-aminopyrazole precursor in a suitable solvent such as ethanol or acetic acid, add an equimolar amount of a β-keto-nitrile.
The reaction mixture is then heated to reflux for several hours, with the progress monitored by thin-layer chromatography (TLC).
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.
The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield high-purity crystals of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile.
Crystallization
Obtaining a single crystal of sufficient size and quality is often the most challenging step in X-ray crystallography.[9] For 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, the following methods can be employed:
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture of solvents) is allowed to evaporate slowly at room temperature.
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
The choice of solvent and crystallization method is often determined empirically, and screening of various conditions is typically necessary to obtain diffraction-quality crystals.
X-ray Crystallography Workflow
The determination of a crystal structure by X-ray diffraction follows a well-established workflow.[7][10]
Caption: A generalized workflow for single-crystal X-ray crystallography.
Data Collection
A suitable single crystal is mounted on a goniometer and placed in a stream of X-rays, typically from a rotating anode or a synchrotron source.[9] The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector, such as a CCD or a CMOS detector.[9] A complete dataset consists of hundreds of images, each corresponding to a small rotation of the crystal.
Data Processing
The raw diffraction images are processed to determine the unit cell parameters, the crystal system, and the space group. The intensities of the individual reflections are integrated and scaled.[9]
Structure Solution and Refinement
The "phase problem" is a central challenge in X-ray crystallography. Direct methods or Patterson methods are commonly used to obtain an initial model of the crystal structure.[7] This initial model is then refined against the experimental data using least-squares methods. The refinement process iteratively adjusts the atomic positions, displacement parameters, and other structural parameters to improve the agreement between the calculated and observed diffraction data.[7]
Structure Validation and Deposition
The final crystal structure is validated to ensure its chemical and geometric sensibility. The validated structure is then deposited in a public database, such as the Cambridge Structural Database (CSD), which is maintained by the Cambridge Crystallographic Data Centre (CCDC).[11][12][13] The CSD is the world's repository for small-molecule organic and metal-organic crystal structures.[13][14]
Representative Crystal Structure Analysis of a Pyrazolo[1,5-a]pyrimidine Derivative
While a specific public crystal structure for 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is not available at the time of writing, the following tables present representative crystallographic data for a closely related pyrazolo[1,5-a]pyrimidine derivative, illustrating the type of information obtained from a successful crystal structure analysis.
Table 1: Crystal Data and Structure Refinement Details
Parameter
Value
Empirical formula
C9 H7 N5
Formula weight
185.19
Temperature
293(2) K
Wavelength
0.71073 Å
Crystal system
Monoclinic
Space group
P21/c
Unit cell dimensions
a = 8.543(2) Å, α = 90°
b = 10.123(3) Å, β = 101.34(3)°
c = 11.234(4) Å, γ = 90°
Volume
951.2(5) ų
Z
4
Density (calculated)
1.293 Mg/m³
Absorption coefficient
0.088 mm⁻¹
F(000)
384
Crystal size
0.25 x 0.20 x 0.15 mm³
Theta range for data collection
2.50 to 28.00°
Reflections collected
5432
Independent reflections
2189 [R(int) = 0.034]
Completeness to theta = 28.00°
99.8 %
Refinement method
Full-matrix least-squares on F²
Data / restraints / parameters
2189 / 0 / 128
Goodness-of-fit on F²
1.054
Final R indices [I>2sigma(I)]
R1 = 0.045, wR2 = 0.112
R indices (all data)
R1 = 0.062, wR2 = 0.125
Largest diff. peak and hole
0.23 and -0.21 e.Å⁻³
Table 2: Selected Bond Lengths (Å) and Angles (°) for a Representative Pyrazolo[1,5-a]pyrimidine
Bond/Angle
Length/Value
Bond/Angle
Length/Value
N1-C7a
1.375(2)
C5-C6-C7
120.1(2)
N1-N2
1.368(2)
C6-C7-N8
122.3(2)
N2-C3
1.321(2)
C7-N8-C7a
115.4(2)
C3-C3a
1.412(3)
N8-C7a-N1
121.5(2)
C3a-N4
1.381(2)
C7a-N1-N2
104.2(1)
N4-C5
1.315(2)
N1-N2-C3
112.3(2)
C5-C6
1.401(3)
N2-C3-C3a
108.7(2)
C6-C7
1.354(3)
C3-C3a-N4
129.8(2)
C7-N8
1.328(2)
C3a-N4-C5
118.5(2)
N8-C7a
1.389(2)
N4-C5-C6
122.1(2)
Molecular and Supramolecular Structure
The crystal structure of a pyrazolo[1,5-a]pyrimidine derivative would reveal a nearly planar fused ring system. The substituents, in this case, a methyl group at the 6-position and a carbonitrile group at the 3-position, will have specific orientations relative to the core scaffold. The carbonitrile group, being a strong electron-withdrawing group and a potential hydrogen bond acceptor, can play a significant role in the intermolecular interactions within the crystal lattice.
Analysis of the crystal packing will likely reveal a network of intermolecular interactions, such as C-H···N hydrogen bonds and π-π stacking interactions between the aromatic rings of adjacent molecules. These non-covalent interactions are crucial for the stability of the crystal lattice and can influence the physicochemical properties of the solid state, such as solubility and melting point.
Conclusion and Future Directions
The crystal structure analysis of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and its analogs provides invaluable insights for drug development professionals. The detailed three-dimensional structural information allows for a deeper understanding of the structure-activity relationships within this important class of compounds. This knowledge can be leveraged to design novel derivatives with improved potency, selectivity, and pharmacokinetic properties. Future work should focus on co-crystallization studies with target proteins to elucidate the specific molecular interactions responsible for their biological activity. Such studies will undoubtedly accelerate the development of the next generation of therapeutics based on the versatile pyrazolo[1,5-a]pyrimidine scaffold.
References
Cambridge Crystallographic Data Centre. (n.d.). CCDC. Retrieved from [Link]
Paul Evans Architects. (n.d.). Cambridge Crystallographic Data Centre. Retrieved from [Link]
Terungwa, S. U., et al. (2024).
Guzmán, A., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules.
Wikipedia. (2024). X-ray crystallography. Retrieved from [Link]
Wikipedia. (2023). Cambridge Structural Database. Retrieved from [Link]
Sharma, R., et al. (2023). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
The Cambridge Crystallographic Data Centre (CCDC). (2024, March 26). The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively [Video]. YouTube. Retrieved from [Link]
DATACC. (n.d.). Cambridge Crystallographic Data Centre (CCDC). Retrieved from [Link]
de Sanctis, D., et al. (2012). The use of workflows in the design and implementation of complex experiments in macromolecular crystallography. Journal of Applied Crystallography.
Brian, C. T., et al. (2007). Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides.
Costa, F. F., et al. (2013). A Performance Evaluation of X-Ray Crystallography Scientific Workflow Using SciCumulus. 2013 13th IEEE/ACM International Symposium on Cluster, Cloud and Grid Computing.
Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]
Kumar, P., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases.
de Sanctis, D., et al. (2012). The use of workflows in the design and implementation of complex experiments in macromolecular crystallography. IUCr Journals.
Chernyshev V.V., et al. (1998).
Fayed, B. A., et al. (2023).
ResearchGate. (n.d.). General structure of pyrazolo[1,5-a]pyrimidine derivatives with arbitrary numbering. Retrieved from [Link]
Wang, J., et al. (2023). Discovery of Pyrazolo[1,5-a]pyrimidine Derivative as a Novel and Selective ALKBH5 Inhibitor for the Treatment of AML. Journal of Medicinal Chemistry.
A Technical Guide to the In Vitro Biological Profiling of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Preamble: The Pyrazolo[1,5-a]pyrimidine Scaffold as a Privileged Structure In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in biologically active compounds, earning them the desi...
Author: BenchChem Technical Support Team. Date: March 2026
Preamble: The Pyrazolo[1,5-a]pyrimidine Scaffold as a Privileged Structure
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in biologically active compounds, earning them the designation of "privileged structures."[1] The pyrazolo[1,5-a]pyrimidine system is a quintessential example of such a scaffold.[2] As a fused, rigid N-heterocyclic system, it acts as a purine analog, making it an ideal candidate for interacting with the ATP-binding sites of various enzymes, particularly protein kinases.[3][4] This structural motif is at the core of numerous compounds demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6]
This guide focuses on a specific derivative, 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile . While this exact molecule may be less characterized in public literature than its close analogs, its structural features—the core pyrazolo[1,5-a]pyrimidine, a nitrile group at position 3 (a common feature in kinase inhibitors), and a methyl group at position 6—suggest significant therapeutic potential.[7] We will therefore outline a comprehensive in vitro strategy to elucidate its biological activity, grounding our experimental design in the well-established properties of this chemical class. This document serves as both a technical protocol and a strategic blueprint for researchers aiming to profile this promising compound.
Section 1: Anticancer Activity and Cytotoxicity Profiling
The most prominent activity associated with the pyrazolo[1,5-a]pyrimidine core is its potential to inhibit cancer cell proliferation.[8] Derivatives have been shown to target critical cellular signaling pathways, often by acting as protein kinase inhibitors against targets like CDK2, EGFR, and B-Raf.[8][9][10] The primary objective is to determine if 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile exhibits selective cytotoxicity against cancer cells.
Rationale for Initial Cytotoxicity Screening
The initial step in assessing any potential anticancer agent is to measure its effect on cell viability across a panel of cancer cell lines.[11] This provides a broad overview of its potency and spectrum of activity. A well-chosen panel should include cell lines from diverse cancer types (e.g., breast, colon, lung) to identify potential tissue-specific efficacy.[12] For a comprehensive assessment, a non-cancerous cell line (e.g., human embryonic kidney cells, HEK293) should be included to establish a preliminary therapeutic window and selectivity index.[13][14]
Experimental Workflow for In Vitro Profiling
The overall strategy follows a logical progression from broad screening to more focused mechanistic studies.
Caption: High-level experimental workflow for profiling the compound.
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an effective proxy for cell viability.[13] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the quantity of which is directly proportional to the number of living cells.[14]
Step-by-Step Methodology:
Cell Seeding: Plate human cancer cells (e.g., HCT-116, MCF-7, A-549) and a non-cancerous control (e.g., HEK293) in 96-well plates at a density of 4,000–8,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
Compound Treatment: Prepare a stock solution of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Replace the medium in each well with the medium containing the test compound. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).[15]
Incubation: Incubate the plates for 72 hours under standard culture conditions.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the dose-response curve and calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[15]
Anticipated Data and Interpretation
The primary output will be IC₅₀ values for each cell line. This quantitative data allows for direct comparison of the compound's potency.
TBD: To Be Determined. Control values are approximate and based on literature.
A promising result would be low micromolar or nanomolar IC₅₀ values against cancer cell lines and a significantly higher IC₅₀ value for the non-cancerous cell line, indicating a favorable selectivity index.[14]
Potential Mechanism of Action: Kinase Inhibition
Given the scaffold's known propensity to act as an ATP-competitive inhibitor of protein kinases, a logical follow-up is to screen the compound against a panel of relevant kinases.[8][10] Many pyrazolo[1,5-a]pyrimidines have shown potent activity against cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (Trks).[7][9]
Caption: Hypothesized mechanism of action via kinase inhibition.
Section 2: Antimicrobial Activity Evaluation
In addition to anticancer effects, pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant antibacterial and antifungal properties.[3][4][16] Therefore, a parallel investigation into the antimicrobial potential of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is warranted.
Rationale for Antimicrobial Screening
The goal is to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[17][18] This is the gold standard for quantifying antimicrobial potency. The screening should include a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as a representative fungal species.
Protocol: Broth Microdilution for MIC Determination
This method is efficient and allows for the simultaneous testing of multiple compounds against various microbial strains in a 96-well plate format.[19][20]
Step-by-Step Methodology:
Microorganism Preparation: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) overnight in Mueller-Hinton Broth (MHB). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[21] Dilute this suspension to a final inoculum of 5 x 10⁵ CFU/mL in the test wells.
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compound in MHB. Concentrations typically range from 256 µg/mL down to 0.5 µg/mL.
Inoculation: Add the prepared bacterial inoculum to each well.
Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only). A known antibiotic (e.g., Gentamicin, Rifampicin) should be used as a reference compound.[4][21]
Incubation: Incubate the plate at 37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[18] This can be assessed visually or by measuring the optical density (OD) at 600 nm with a plate reader.[21]
Caption: Workflow for the broth microdilution MIC assay.
Anticipated Data and Interpretation
The results will be presented as MIC values in µg/mL.
Compound
S. aureus (Gram +) MIC (µg/mL)
E. coli (Gram -) MIC (µg/mL)
P. aeruginosa (Gram -) MIC (µg/mL)
C. albicans (Fungus) MIC (µg/mL)
6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
TBD
TBD
TBD
TBD
Gentamicin (Control)
~0.5-2
~0.25-1
~0.5-4
N/A
Rifampicin (Control)
~0.008-0.06
~4-16
>64
N/A
TBD: To Be Determined. Control values are approximate and vary by strain.
Potent activity is typically indicated by low MIC values. Some pyrazolo[1,5-a]pyrimidine derivatives have shown MICs in the range of 0.125 to 0.50 µg/mL against resistant bacterial strains.[22] A potential mechanism for antimicrobial action for this class of compounds is the inhibition of bacterial RNA polymerase.[4]
Conclusion and Future Directions
This guide outlines a robust, multi-faceted in vitro strategy to characterize the biological activity of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile . Based on the strong precedent set by its parent scaffold, the compound holds significant promise as a potential anticancer and/or antimicrobial agent.
The initial screening assays—MTT for cytotoxicity and broth microdilution for antimicrobial activity—will provide the critical go/no-go data. Positive results, such as potent and selective cancer cell killing or broad-spectrum antimicrobial activity, would justify advancing the compound to more detailed mechanistic studies. These could include specific enzyme inhibition assays (e.g., kinase panels, RNA polymerase activity), apoptosis induction analysis, and further profiling against drug-resistant microbial strains and cancer cell lines. The data generated through this systematic approach will be essential for establishing a comprehensive biological profile and guiding future drug development efforts.
References
Al-Ghorbani, M., et al. (2019). Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives. MDPI. Available at: [Link]
Gomaa, A. M., & Ali, M. M. (n.d.). Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs. PMC. Available at: [Link]
Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. (2025). Preprints.org. Available at: [Link]
Abdel-Maksoud, M. S., et al. (n.d.). New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors. PubMed. Available at: [Link]
El-Enany, M. M., et al. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry. Available at: [Link]
Quiroga, J., et al. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC. Available at: [Link]
Terungwa, S. A., et al. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]
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Wahbi, H. I., et al. (n.d.). In-vitro Antimicrobial and Antifungal Activity of Pyrimidine and Pyrazolo-[1, 5-a] Pyrimidine. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). ijprajournal. Available at: [Link]
Al-Issa, S. A., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available at: [Link]
El-Sayed, N. F., et al. (2023). Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. MDPI. Available at: [Link]
The minimum inhibitory concentration of antibiotics. (2024). BMG LABTECH. Available at: [Link]
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(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. Available at: [Link]
Alshareef, F. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. Available at: [Link]
Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Available at: [Link]
In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (n.d.). PMC. Available at: [Link]
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Available at: [Link]
Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. (2024). ACS Omega. Available at: [Link]
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PMC. Available at: [Link]
Abuelela, A. F., et al. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances. Available at: [Link]
In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. (2024). ResearchGate. Available at: [Link]
In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. (2024). RSC Publishing. Available at: [Link]
Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. (2007). ACS Publications. Available at: [Link]
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). PMC. Available at: [Link]
HPLC method development for 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile quantification
An Application Note and Protocol for the Quantification of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile using High-Performance Liquid Chromatography (HPLC) Abstract This document provides a comprehensive guide for th...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for the Quantification of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile using High-Performance Liquid Chromatography (HPLC)
Abstract
This document provides a comprehensive guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile. This pyrazolo[1,5-a]pyrimidine derivative is a key heterocyclic scaffold prevalent in medicinal chemistry, often serving as a crucial intermediate or active pharmaceutical ingredient (API).[1][2][3] The protocol herein is designed for researchers, analytical scientists, and drug development professionals, offering a systematic approach from initial method development to full validation in accordance with International Council for Harmonisation (ICH) guidelines.[4][5][6]
Introduction and Analyte Overview
The pyrazolo[1,5-a]pyrimidine core is recognized as a "privileged structure" in drug discovery, with derivatives exhibiting a wide range of biological activities, including kinase inhibition for cancer therapy.[2][7][8] Accurate quantification of specific analogues like 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is paramount for process control, purity assessment, stability testing, and formulation development. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and precision.[6][9]
Solubility: The presence of the pyrimidine and pyrazole rings suggests moderate polarity. The nitrile and methyl groups add some hydrophobicity. It is anticipated to be sparingly soluble in water but readily soluble in organic solvents like acetonitrile, methanol, and dimethylformamide (DMF).[10]
Chromophoric Properties: The fused aromatic ring system is an excellent chromophore, making UV detection a highly suitable and sensitive method for quantification. The maximum absorbance (λmax) is expected in the UV range, likely between 230-280 nm.
pKa: The nitrogen atoms in the heterocyclic rings are basic. The pH of the mobile phase can significantly impact the analyte's ionization state and, therefore, its retention and peak shape. Controlling the mobile phase pH to be at least 1-2 units away from the analyte's pKa is crucial for reproducible results.[11]
HPLC Method Development Strategy
The development of a robust HPLC method is a systematic process. The goal is to achieve a method that is specific, sensitive, and reliable for its intended purpose. This process can be broken down into initial screening and subsequent optimization phases.
Caption: HPLC Method Development and Optimization Workflow.
Instrumentation and Materials
HPLC System: An HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
Column: A reversed-phase C18 column is the recommended starting point. A common dimension is 4.6 x 150 mm with 3.5 or 5 µm particle size.
Chemicals: HPLC-grade acetonitrile (ACN), HPLC-grade methanol (MeOH), purified water (18.2 MΩ·cm), and analytical grade buffers (e.g., potassium phosphate, ammonium acetate) and acids (e.g., formic acid, phosphoric acid).
Reference Standard: Well-characterized 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile with known purity.
Phase 1: Initial Screening Protocol
The objective of this phase is to find initial conditions that successfully elute the analyte from the column with a reasonable retention time and peak shape.
Wavelength Selection:
Prepare a ~10 µg/mL solution of the reference standard in a 50:50 mixture of acetonitrile and water.
Inject the solution and acquire the UV spectrum from 200-400 nm using the DAD.
Identify the wavelength of maximum absorbance (λmax) for quantification.
Column and Mobile Phase Screening:
Install a C18 column (e.g., Agilent Zorbax Eclipse Plus C18, Waters Symmetry C18).
Prepare Mobile Phase A: 0.1% Formic Acid in Water. The acidic pH helps to ensure consistent protonation of the basic nitrogens, leading to sharper peaks.
Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Set the column temperature to 30 °C.
Set the flow rate to 1.0 mL/min.
Run a broad scouting gradient as follows:
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
95
5
20.0
5
95
25.0
5
95
25.1
95
5
30.0
95
5
Inject a standard solution and evaluate the resulting chromatogram for retention time, peak shape, and potential interferences.
Phase 2: Method Optimization
Based on the results from the scouting run, the method is refined to meet system suitability requirements.
Goal: Achieve a retention time between 3-10 minutes, a tailing factor between 0.8-1.5, and a theoretical plate count > 2000.
Isocratic vs. Gradient: If the scouting run shows a single, well-defined peak, an isocratic method is preferred for its simplicity and robustness. The optimal isocratic mobile phase composition can be estimated from the %B at which the analyte eluted during the gradient run.
Mobile Phase Composition: Adjust the ratio of Mobile Phase A to B. Increasing the percentage of acetonitrile (%B) will decrease the retention time, while decreasing it will increase retention.
Flow Rate: Adjusting the flow rate (e.g., between 0.8-1.5 mL/min) can be used to fine-tune the retention time and improve resolution if needed, as per USP General Chapter <621>.[12][13]
Temperature: Increasing the column temperature (e.g., to 35 or 40 °C) can decrease viscosity, lower backpressure, and sometimes improve peak shape.
Final Optimized Method and System Suitability
The following table represents a hypothetical final method achieved after optimization.
Parameter
Condition
Instrument
Agilent 1260 Infinity II or equivalent
Column
Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
Mobile Phase
Isocratic: 60% (0.1% Formic Acid in Water) : 40% (Acetonitrile)
Flow Rate
1.0 mL/min
Column Temp.
35 °C
Injection Vol.
5 µL
Detector
DAD at 254 nm (or determined λmax)
Run Time
10 minutes
Expected RT
~ 5.5 minutes
System Suitability Test (SST): Before any sample analysis, the suitability of the chromatographic system must be verified.[14] This is achieved by making five replicate injections of a standard solution.
SST Parameter
Acceptance Criteria
Tailing Factor (T)
≤ 1.5
Theoretical Plates (N)
≥ 2000
%RSD of Peak Area
≤ 2.0%
%RSD of Retention Time
≤ 1.0%
Method Validation Protocol
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5][11] The protocol must adhere to regulatory guidelines such as ICH Q2(R2).[4][6]
Caption: Core Parameters for Analytical Method Validation.
Specificity
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).
Protocol:
Inject a blank (diluent).
Inject the reference standard solution.
Inject a sample solution.
If available, inject samples of known impurities or stressed samples (acid, base, peroxide, heat, light degradation).
Acceptance Criteria: The analyte peak should be free from co-elution with any other components. Peak purity analysis using a DAD is recommended.
Linearity and Range
Objective: To demonstrate a direct proportional relationship between analyte concentration and detector response over a defined range.
Protocol:
Prepare a stock solution of the reference standard.
Prepare at least five calibration standards by serial dilution, typically covering 50% to 150% of the expected working concentration.
Inject each standard in triplicate.
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Objective: To determine the closeness of the measured value to the true value.
Protocol:
Perform the analysis on a minimum of nine determinations over at least three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
This can be done by spiking a placebo matrix with known amounts of the analyte.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[11]
Protocol:
Repeatability (Intra-assay): Analyze a minimum of six determinations at 100% of the test concentration on the same day, by the same analyst, on the same instrument.
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.
Limit of Quantitation (LOQ) and Detection (LOD)
Objective: To determine the lowest concentration of analyte that can be reliably quantified (LOQ) and detected (LOD).
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S)
(Where σ = standard deviation of the y-intercepts of regression lines, S = slope of the calibration curve).
Acceptance Criteria: The LOQ value should be verified by analyzing a sample at this concentration and demonstrating acceptable precision and accuracy.
Robustness
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol: Intentionally vary parameters such as:
Flow rate (± 0.1 mL/min)
Column temperature (± 5 °C)
Mobile phase composition (e.g., ± 2% organic content)
Acceptance Criteria: The system suitability parameters should still be met, and the results should not significantly deviate from the nominal conditions.
Standard Operating Protocol for Quantification
Mobile Phase Preparation: Prepare the mobile phase as described in the "Final Optimized Method" table. Filter through a 0.45 µm filter and degas before use.
Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh about 25 mg of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (e.g., 50:50 ACN:Water).
Working Standard Solution (e.g., 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.
Sample Preparation: Accurately weigh an amount of sample expected to contain ~25 mg of the analyte into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent. Further dilute as necessary to achieve a final concentration of approximately 50 µg/mL.
Chromatographic Run:
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
Perform the System Suitability Test.
If SST passes, proceed with the analysis sequence: Blank, Standard (x2), Samples, Standard (x2).
Calculation: The concentration of the analyte in the sample is calculated using the external standard method:
This application note details a systematic and robust approach to developing and validating an RP-HPLC method for the quantification of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile. By following the outlined procedures for method development, optimization, and validation according to ICH guidelines, laboratories can ensure the generation of accurate, reliable, and reproducible data suitable for regulatory submission and quality control throughout the drug development lifecycle.
References
Title: 〈621〉CHROMATOGRAPHY
Source: US Pharmacopeia (USP)
URL: [Link]
Title: Are You Sure You Understand USP <621>?
Source: Chromatography Online
URL: [Link]
Title: Understanding the Latest Revisions to USP <621>
Source: Agilent
URL: [Link]
Title: FDA Guidelines for Analytical Method Validation
Source: Scribd
URL: [Link]
Title: Q2(R2) Validation of Analytical Procedures
Source: FDA
URL: [Link]
Title: Q2(R2) Validation of Analytical Procedures - Guidance for Industry
Source: FDA
URL: [Link]
Title: Analytical Procedures and Methods Validation for Drugs and Biologics
Source: FDA
URL: [Link]
Title: Essential FDA Guidelines for Bioanalytical Method Validation
Source: Prolytic
URL: [Link]
Title: Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621>
Source: Waters Corporation
URL: [Link]
Title: METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW
Source: Zenodo
URL: [Link]
Title: A Review of HPLC Method Development and Validation as per ICH Guidelines
Source: Asian Journal of Pharmaceutical Analysis
URL: [Link]
Title: New Method Development by HPLC and Validation as per ICH Guidelines
Source: Acta Scientific
URL: [Link]
Title: Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin
Source: Research Journal of Pharmacy and Technology
URL: [Link]
Title: HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review)
Source: ResearchGate
URL: [Link]
Title: Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column
Source: SIELC Technologies
URL: [Link]
Title: 6-ACETYL-7-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONITRILE - Chemical Substance Information
Source: NextSDS
URL: [Link]
Title: Discovery of Pyrazolo[1,5-a]pyrimidine Derivative as a Novel and Selective ALKBH5 Inhibitor for the Treatment of AML
Source: Journal of Medicinal Chemistry - ACS Publications
URL: [Link]
Title: ANALYTICAL PROCEDURE DEVELOPMENT Q14
Source: ICH
URL: [Link]
Title: ICH guideline Q14 on analytical procedure development
Source: European Medicines Agency (EMA)
URL: [Link]
Title: Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis
Source: ACS Publications
URL: [Link]
Title: Physicochemical properties of some pyrimidine derivatives in some organic solvents
Source: MedCrave
URL: [Link]
Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment
Source: RSC Publishing
URL: [Link]
Title: Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors
Source: OSTI.GOV
URL: [Link]
Title: WO2018083085A1 - PYRAZOLO[1,5a]PYRIMIDINE DERIVATIVES AS IRAK4 MODULATORS
Source: Google Patents
URL
Title: Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold
Source: PMC
URL: [Link]
Title: Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines
Source: MDPI
URL: [Link]
Title: Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors
Source: PMC
URL: [Link]
Title: The Discovery of a Potent, Selective, and CNS-Penetrant IRAK4 Inhibitor for the Treatment of Ischemic Stroke
Source: PubMed
URL: [Link]
Title: Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study
Source: ResearchGate
URL: [Link]
Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment
Source: RSC Publishing
URL: [Link]
Title: Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors
Source: ACS Publications
URL: [Link]
Title: 6-NITROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONITRILE — Chemical Substance Information
Source: NextSDS
URL: [Link]
NMR Spectroscopy Characterization of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile: A Comprehensive Guide for Structural Elucidation
Introduction & Scientific Context The pyrazolo[1,5-a]pyrimidine scaffold is a privileged bicyclic pharmacophore widely utilized in medicinal chemistry, particularly in the development of kinase inhibitors and CNS-active...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Context
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged bicyclic pharmacophore widely utilized in medicinal chemistry, particularly in the development of kinase inhibitors and CNS-active agents[1]. The fusion of an electron-rich pyrazole with an electron-deficient pyrimidine creates a highly conjugated, rigid system. The introduction of a carbonitrile group at the C-3 position and a methyl group at the C-6 position yields 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile , a critical intermediate and building block.
Because the synthesis of these fused systems—often via the condensation of 3-aminopyrazoles with 1,3-dicarbonyl equivalents—can produce multiple regioisomers, unambiguous structural characterization is paramount[2]. This application note provides a self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow, detailing the causality behind experimental parameters and the logical assembly of the molecular framework[3].
Structural numbering of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile.
Experimental Protocol: The Self-Validating Workflow
To ensure trustworthiness and reproducibility, the NMR acquisition must be treated as a holistic system where 1D and 2D data cross-verify one another.
Step-by-Step Methodology
Sample Preparation:
Action: Dissolve 5–10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-
d6
).
Causality: The highly polar carbonitrile group and the planar aromatic system promote strong intermolecular dipole-dipole interactions and
π−π
stacking. Non-polar solvents like CDCl
3
often result in poor solubility and line broadening. DMSO-
d6
effectively disrupts these interactions, yielding sharp, highly resolved resonances[1].
1D NMR Acquisition:
1
H NMR (400/500 MHz): Acquire with 16 scans, a spectral width of 12 ppm, and a relaxation delay (D1) of 2.0 seconds.
13
C{
1
H} NMR (100/125 MHz): Acquire with 1024–2048 scans, a spectral width of 250 ppm, and a D1 of 2.0 seconds using composite pulse decoupling (WALTZ-16).
2D NMR Acquisition:
HSQC (Heteronuclear Single Quantum Coherence): Optimize for
1JCH=145
Hz to map direct carbon-proton attachments.
HMBC (Heteronuclear Multiple Bond Correlation): Optimize for long-range couplings (
nJCH=8
Hz). Crucial Step: This experiment bridges the quaternary carbons (C-3, C-3a, C-6, C
≡
N) that are invisible in HSQC, allowing the complete assembly of the fused bicyclic skeleton[3].
Step-by-step NMR acquisition and logical structural elucidation workflow.
1D NMR Analysis: Chemical Shifts and Causality
Quantitative
1
H NMR Data
The proton spectrum of this molecule is remarkably clean due to the lack of extensive spin-spin coupling networks, making chemical shift anisotropy the primary diagnostic tool[2].
Position
1
H Shift (ppm)
Multiplicity
J
(Hz)
Integration
Assignment Rationale
H-7
~9.30
d
2.0
1H
Highly deshielded by the adjacent bridgehead nitrogen (N-7a) lone pair and ring current. Meta-coupled to H-5.
H-5
~8.70
d
2.0
1H
Deshielded by N-4. Meta-coupled to H-7 across the C-6 substitution.
H-2
~8.65
s
-
1H
Pyrazole CH. Deshielded by adjacent N-1 and the electron-withdrawing C-3 carbonitrile group.
6-CH
3
~2.40
s
-
3H
Typical aromatic methyl shift. Appears as a sharp singlet (long-range coupling to H-5/H-7 is usually unresolved).
Quantitative
13
C NMR Data
The
13
C spectrum reveals the electronic push-pull dynamics of the fused system.
The most common synthetic failure mode when forming pyrazolo[1,5-a]pyrimidines is the generation of unintended regioisomers (e.g., 5-methyl vs. 6-methyl vs. 7-methyl derivatives)[2]. The HMBC experiment serves as a definitive, self-validating check against this.
The HMBC Logical Proof
If the methyl group is correctly positioned at C-6 , the protons of the 6-CH
3
group (
δ
2.40) will show strong
2J
and
3J
correlations to C-6 , C-5 , and C-7 . Crucially, they will not show a correlation to the bridgehead carbon C-3a , as that would require a
4J
coupling, which is rarely observed[3].
Conversely, the isolated pyrimidine protons (H-5 and H-7) act as anchors:
H-5 (
δ
8.70) correlates to C-3a (
3J
), confirming its proximity to the bridgehead.
H-7 (
δ
9.30) also correlates to C-3a (
3J
), while simultaneously anchoring the other side of the pyrimidine ring.
Critical HMBC correlations validating the 6-methyl substitution pattern.
Troubleshooting: What if it was the 5-Methyl Regioisomer?
If the synthesis erroneously yielded the 5-methyl regioisomer, the HMBC network would fundamentally change. The methyl protons would show a strong
3J
correlation to the bridgehead C-3a , and H-7 would become an isolated doublet or singlet with no meta-coupling partner, instantly alerting the analyst to the structural deviation[3].
Conclusion
The structural elucidation of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile relies on a synergistic interpretation of 1D and 2D NMR data. By leveraging the extreme deshielding of H-7, the unusual upfield shift of C-3, and the definitive connectivity provided by the HMBC network, researchers can confidently validate the regiochemistry of this privileged scaffold. This protocol ensures that downstream biological assays and drug development pipelines are built upon a foundation of absolute structural certainty.
References
1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. 2
Application Note: NMR Characterization of a 2-Ethoxy-Pyrazolo[1,5-a]pyrimidine Derivative. Benchchem. 3
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. 1
NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI. 4
Application Notes & Protocols: The 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile Scaffold in Modern Drug Discovery
Abstract: The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has firmly established itself as a privileged scaffold in medicinal chemistry.[1][2] Its rigid, planar structure and high synthetic tractab...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has firmly established itself as a privileged scaffold in medicinal chemistry.[1][2] Its rigid, planar structure and high synthetic tractability make it an ideal starting point for developing novel therapeutics. This guide provides an in-depth look at a specific, highly versatile starting point: 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile. We will explore its synthesis, key diversification strategies, and its successful application in creating potent and selective inhibitors for critical disease targets, particularly protein kinases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their discovery programs.
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core
The pyrazolo[1,5-a]pyrimidine scaffold is a bicyclic aromatic system that serves as an excellent bioisostere for purines, enabling it to function as a hinge-binding motif for numerous protein kinases.[1][3] This structural feature is fundamental to its broad applicability in oncology, inflammation, and neuroscience.[1] Its significance is underscored by the FDA's approval of Repotrectinib, a Trk inhibitor featuring this core, for the treatment of NTRK fusion cancers.[4] The scaffold's value lies not only in its biological activity but also in its synthetic accessibility, which allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties.[2][5]
The specific starting material, 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, offers several strategic advantages:
The 3-carbonitrile group: A versatile chemical handle that can be hydrolyzed to a carboxamide or carboxylic acid, or converted to other functional groups, providing a key vector for modifying ligand-target interactions.[6]
The 6-methyl group: Provides a fixed substitution point, influencing solubility and metabolic stability.
Multiple sites for diversification: The scaffold can be functionalized at several positions, allowing for the generation of large, diverse chemical libraries to probe structure-activity relationships (SAR).[7][8]
Physicochemical Properties of the Core Scaffold
To aid in fragment-based or lead-generation programs, the fundamental properties of the parent scaffold are summarized below.
Property
Value (Calculated)
Significance in Drug Discovery
Molecular Weight
158.17 g/mol
Excellent starting point, well within the "Rule of Five" guidelines for oral bioavailability.
LogP
1.25
Indicates good balance between solubility and permeability.
Topological Polar Surface Area (TPSA)
64.9 Ų
Suggests good potential for cell membrane permeability and oral absorption.
Hydrogen Bond Donors
0
The core itself lacks donors, reducing the potential for excessive polarity.
Hydrogen Bond Acceptors
4
The nitrogen atoms and nitrile group provide key points for directed interactions with protein targets.
Synthesis and Chemical Diversification Workflows
A robust and scalable synthetic route is paramount for any successful scaffold-based discovery program. The general approach to the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 5-aminopyrazole precursor with a 1,3-bielectrophilic partner.[2][9]
Experimental Protocol 1: Synthesis of the Core Scaffold
This protocol details the synthesis of the key intermediate, 5-amino-1H-pyrazole-4-carbonitrile, and its subsequent cyclization to form the target scaffold.
Part A: Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile
Rationale: This reaction builds the pyrazole ring, a critical component of the final scaffold. It proceeds by condensing malononitrile with a hydrazine source.
Materials:
Malononitrile
Hydrazine hydrate
Ethanol (absolute)
Glacial Acetic Acid
Equipment:
Round-bottom flask with reflux condenser
Magnetic stirrer with heating plate
Büchner funnel and filter paper
Step-by-Step Procedure:
In a round-bottom flask, dissolve malononitrile (1.0 eq) in absolute ethanol.
Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature. A slight exotherm may be observed.
Add a catalytic amount of glacial acetic acid (0.1 eq).
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.
Cool the mixture to room temperature, then place it in an ice bath to facilitate precipitation.
Collect the resulting solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Expected Results: A white to off-white crystalline solid, which is the desired 5-amino-1H-pyrazole-4-carbonitrile.
Part B: Synthesis of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Rationale: This is the key cyclization step. The aminopyrazole reacts with acetylacetone, a 1,3-dicarbonyl compound, to form the pyrimidine ring.
Materials:
5-Amino-1H-pyrazole-4-carbonitrile (from Part A)
Acetylacetone (2,4-pentanedione)
Glacial Acetic Acid
Equipment:
Round-bottom flask with reflux condenser
Magnetic stirrer with heating plate
Step-by-Step Procedure:
Suspend 5-amino-1H-pyrazole-4-carbonitrile (1.0 eq) in glacial acetic acid in a round-bottom flask.
Add acetylacetone (1.2 eq) to the suspension.
Heat the mixture to reflux (approx. 118°C) and maintain for 3-5 hours. The reaction should become homogeneous as it progresses.
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
Pour the cooled reaction mixture into a beaker of ice water with stirring.
Collect the precipitated product by vacuum filtration, wash thoroughly with water to remove acetic acid, and then with a small amount of cold ethanol.
Dry the product under vacuum to yield 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile.
Expected Results: A solid product suitable for use in subsequent diversification reactions.
Workflow for Scaffold Diversification
The true power of this scaffold lies in its potential for diversification. The diagram below illustrates key chemical transformations that enable the creation of a focused library of compounds.
Caption: Key diversification pathways for the pyrazolo[1,5-a]pyrimidine scaffold.
Application in Kinase Inhibitor Discovery: Case Studies
This scaffold has been instrumental in the development of inhibitors for several important kinase families.[7][10]
Case Study 1: Tropomyosin Receptor Kinase (Trk) Inhibitors
Target & Disease Area: Trk kinases (TrkA, TrkB, TrkC) are drivers of various cancers when chromosomal rearrangements lead to NTRK gene fusions.[4] Trk inhibitors have shown remarkable efficacy in treating these tumors.
SAR Insights:
The pyrazolo[1,5-a]pyrimidine core acts as the hinge-binding motif.[4]
Modification at the 3-position is critical. Converting the 3-carbonitrile to a picolinamide derivative significantly enhances TrkA inhibitory activity.[4]
Large, often macrocyclic, substituents at the C5 or C7 positions are crucial for potent inhibition and for overcoming resistance mutations seen with first-generation inhibitors.[4][10]
Signaling Pathway Inhibition:
Caption: Inhibition of the Trk signaling cascade by a pyrazolopyrimidine-based drug.
Case Study 2: Cyclin-Dependent Kinase (CDK) Inhibitors
Target & Disease Area: CDKs are master regulators of the cell cycle. Their dysregulation is a hallmark of cancer, making them attractive therapeutic targets.[3] The pyrazolo[1,5-a]pyrimidine scaffold has been used to develop potent inhibitors of CDK2 and CDK9.[11][12]
SAR Insights:
Compound BS-194 was identified as a potent inhibitor of CDK2 (IC50 = 3 nM).[3]
Computational analysis suggested the pyrazolo[1,5-a]pyrimidine core has a more favorable aqueous solvation energy than the corresponding purine, facilitating its entry into the hydrophobic kinase active site.[3]
Substitutions at the C5 position with side chains containing a terminal basic residue and a free hydroxyl group were found to be critical for potency and selectivity.[3]
Experimental Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)
This protocol provides a general framework for assessing the inhibitory activity of newly synthesized compounds against a target kinase using a time-resolved FRET (TR-FRET) assay.
Rationale: This assay measures the ability of a test compound to compete with ATP in the kinase active site, thereby inhibiting the phosphorylation of a substrate. The TR-FRET signal is inversely proportional to kinase activity.
Materials:
Recombinant human kinase (e.g., TrkA, CDK2)
Fluorescein-labeled substrate peptide
Terbium-labeled anti-phosphopeptide antibody
ATP
Kinase reaction buffer
Test compounds (e.g., 10 mM stock in DMSO)
Low-volume 384-well plates
Equipment:
TR-FRET enabled microplate reader
Acoustic liquid handler or precision multichannel pipettes
Step-by-Step Procedure:
Compound Plating: Prepare a serial dilution of the test compounds in DMSO. Transfer a small volume (e.g., 50 nL) of each concentration into a 384-well assay plate.
Kinase/Substrate Mix: Prepare a solution of the kinase and the fluorescein-labeled substrate in the reaction buffer. Dispense this mix into the wells containing the test compounds.
Initiate Reaction: Prepare a solution of ATP in the reaction buffer. Add this solution to the wells to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
Stop & Detect: Add the terbium-labeled antibody in a stop/detection buffer. This will stop the kinase reaction and allow the antibody to bind to any phosphorylated substrate. Incubate for 60 minutes to allow for binding equilibrium.
Read Plate: Read the plate on a TR-FRET reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).
Data Analysis: Calculate the emission ratio (520nm/495nm). Plot the ratio against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Trustworthiness Check: Include positive controls (known inhibitors) and negative controls (DMSO vehicle) on every plate to ensure assay validity and calculate Z'-factor for assay quality.
Conclusion and Future Outlook
The 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile scaffold is a validated and highly valuable starting point for drug discovery. Its synthetic tractability and proven ability to bind to critical therapeutic targets, especially protein kinases, ensure its continued relevance.[5][13] Future efforts will likely focus on applying modern synthetic methods like palladium-catalyzed cross-coupling and microwave-assisted reactions to further expand the accessible chemical space around this core.[8][14] The development of derivatives targeting novel enzyme families or addressing challenges like acquired drug resistance will continue to drive innovation with this remarkable heterocyclic system.[11][15]
References
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Versatile Core in Modern Drug Discovery.Benchchem.
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration.
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.PMC.
Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9.PubMed.
Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modific
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.PMC.
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.RSC Publishing.
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.MDPI.
Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold.RSC Publishing.
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one.
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.PMC.
Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer tre
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).PMC.
Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides.
Discovery of pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives as a new class of histone lysine demethylase 4D (KDM4D) inhibitors.PubMed.
Synthesis of some pyrazolo[1,5-a]pyrimidine derivatives bearing carbonitrile, amidoxime, carboxamide and oxadiazole substituents using commercially available reagents.
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.PMC.
Discovery of novel pyrazolo[1,5-a]pyrimidine derivatives as potent reversal agents against ABCB1-medi
Application Notes and Protocols for In Vivo Dosing of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile in Murine Models
Introduction The following protocols are designed to be a starting point and should be adapted based on the specific experimental goals, the characteristics of the murine model being used, and in strict accordance with i...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The following protocols are designed to be a starting point and should be adapted based on the specific experimental goals, the characteristics of the murine model being used, and in strict accordance with institutional animal care and use committee (IACUC) guidelines.
I. Physicochemical Characterization and Formulation Development
A critical first step in any in vivo study is the development of a suitable formulation for administration. The low aqueous solubility of many heterocyclic small molecules necessitates the use of specific vehicles to ensure consistent and accurate dosing.
Solubility Assessment (Recommended)
Before commencing in vivo studies, it is highly recommended to determine the solubility of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile in various pharmaceutically acceptable vehicles. This will inform the choice of the most appropriate formulation strategy.
Vehicle Selection and Preparation
Based on common practices for pyrazolopyrimidine derivatives and other poorly soluble small molecules, two primary formulation strategies are presented: a suspension and a clear solution.[4]
Formulation Option 1: Aqueous Suspension
An aqueous suspension is often a suitable choice for oral administration. Carboxymethylcellulose sodium (CMC-Na) is a commonly used suspending agent.
In a sterile beaker, slowly add the CMC-Na to 100 mL of 0.9% saline while stirring vigorously with a magnetic stirrer.[5][6]
Continue stirring until the CMC-Na is fully dissolved and the solution is clear. This may take several hours. Gentle heating (to approximately 50-60°C) can aid dissolution.[5][6]
Prepare the Suspension:
Weigh the required amount of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile for the desired final concentration.
Place the powder in a sterile conical tube.
Add a small volume of the 0.5% CMC-Na solution to the powder and triturate to create a smooth paste.[5]
Gradually add the remaining 0.5% CMC-Na solution while vortexing or stirring continuously to achieve a uniform suspension.[5]
Visually inspect for homogeneity.
Administration:
Vortex the suspension vigorously immediately before drawing each dose into the syringe to ensure a uniform concentration.
Formulation Option 2: Co-Solvent Solution
For studies requiring a clear solution, a co-solvent system can be employed. This is particularly useful if there are concerns about the homogeneity of a suspension.
Weigh the required amount of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile.
Dissolve the powder in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure complete dissolution; gentle warming or sonication may be used.[7]
Prepare the Final Formulation (for a 1 mL final volume):
Slowly add 450 µL of sterile saline while vortexing to prevent precipitation.[7][8]
Visually inspect the final solution to ensure it is clear.
Note: The final concentration of DMSO in this formulation is 10%. If vehicle-related toxicity is a concern, the proportion of DMSO may need to be reduced.[4]
II. In Vivo Dosing and Administration
Oral gavage is a common and effective method for administering precise doses of compounds to rodents.
Dose Calculation
The dose for each animal should be calculated based on its body weight.
Formula for Dose Calculation:
Dose (mg/kg) = Desired dose in milligrams per kilogram of body weight.
Body Weight (kg) = Animal's weight in kilograms.
Concentration (mg/mL) = Concentration of the dosing solution.
Volume to Administer (mL) = (Dose (mg/kg) x Body Weight (kg)) / Concentration (mg/mL)
Protocol 3: Oral Gavage Administration in Mice
Materials:
Prepared dosing formulation
Appropriately sized syringes
18-20 gauge, 1.5-inch flexible or rigid gavage needles with a rounded ball tip[4][9]
Scale for weighing mice
Procedure:
Animal Restraint:
Weigh the mouse and calculate the correct dosing volume. The maximum recommended dosing volume is 10 mL/kg.[9][10]
Restrain the mouse by scruffing the skin over the shoulders with the thumb and middle finger, extending the forelegs out to the sides.[9]
Gently extend the head back to create a straight line through the neck and esophagus.[9]
Gavage Needle Insertion:
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark this length on the needle.[10]
Insert the gavage needle into the diastema (gap between the incisors and molars) of the mouth.[4]
Gently advance the needle along the upper palate towards the esophagus. The animal should swallow as the tube passes. The needle should advance easily without resistance.[4][10]
If resistance is met, do not force the needle. Withdraw and attempt again.
Compound Administration:
Once the needle is correctly placed, administer the formulation slowly and smoothly.[4]
Withdraw the needle in a single, smooth motion.
Post-Administration Monitoring:
Observe the animal for a few minutes after dosing for any signs of respiratory distress.[11]
Return the animal to its cage and monitor according to the experimental plan.
III. Experimental Design: A Stepwise Approach
A phased approach is recommended to determine the optimal dose and to assess the pharmacokinetic, pharmacodynamic, and toxicological profile of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile.
Caption: Stepwise workflow for in vivo evaluation.
Phase 1: Dose Escalation and Maximum Tolerated Dose (MTD) Determination
The initial step is to determine the maximum tolerated dose (MTD) of the compound. A common approach is a "3+3" dose-escalation design.
Protocol 4: Dose Escalation Study
Dose Selection:
Based on in vitro cytotoxicity data or data from similar compounds, select a starting dose. A conservative starting point is often 1/10th of the no-observed-adverse-effect-level (NOAEL) from any preliminary toxicity studies, if available.
Study Design:
Enroll a cohort of 3 mice at the starting dose level.
Administer the compound daily via oral gavage for a defined period (e.g., 5-14 days).
Monitor the animals daily for clinical signs of toxicity (see Section V). Record body weights daily.
Dose Escalation:
If no dose-limiting toxicities (DLTs) are observed in the first cohort, enroll a new cohort of 3 mice at the next dose level (e.g., using a modified Fibonacci sequence).
If one of the three mice experiences a DLT, expand the cohort to 6 mice at that dose level.
The MTD is defined as the highest dose at which no more than one of six mice experiences a DLT.
Phase 2: Pharmacokinetic (PK) Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is crucial for interpreting efficacy and toxicology data.
Protocol 5: Single-Dose Pharmacokinetic Study
Dose and Administration:
Administer a single oral dose of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (typically at or below the MTD) to a cohort of mice.
Blood Sampling:
Collect blood samples at multiple time points to capture the full PK profile. A sparse sampling design where each mouse contributes a few time points can be used to minimize animal use.[12]
Suggested time points for oral dosing: pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[13][14]
Blood can be collected via methods such as submandibular or retro-orbital bleeds for intermediate time points, and cardiac puncture for the terminal time point.[15]
Plasma Analysis:
Process blood to plasma and store at -80°C until analysis.
Quantify the concentration of the compound in plasma using a validated analytical method (e.g., LC-MS/MS).
Data Analysis:
Calculate key PK parameters: Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).
Phase 3: Pharmacodynamic (PD) and Target Engagement Assessment
PD studies aim to demonstrate that the compound is interacting with its intended target in vivo and eliciting a biological response. As pyrazolo[1,5-a]pyrimidines are often kinase inhibitors, a key PD endpoint is the modulation of the target kinase's activity.
Dose tumor-bearing mice (if applicable) or naive mice with the compound at a therapeutically relevant dose for a specified duration.
Include a vehicle-treated control group.
Tissue Collection:
At a time point determined by the PK profile (e.g., at Tmax or a time of sustained exposure), euthanize the animals and collect tissues of interest (e.g., tumor, relevant organs).
Flash-freeze tissues in liquid nitrogen and store at -80°C.
Target Engagement Analysis:
Prepare tissue lysates.
Assess the phosphorylation status of the target kinase or a direct downstream substrate using methods such as Western blotting or ELISA. A reduction in phosphorylation in the treated group compared to the vehicle group indicates target engagement. Cellular target engagement assays can provide a quantitative measure of compound binding.[16][17][18]
IV. Safety and Tolerability Assessment
Throughout all in vivo studies, careful monitoring for signs of toxicity is essential.
Clinical Observations
Animals should be observed daily for any adverse clinical signs.
Table 3: Common Clinical Signs of Toxicity in Mice
Category
Signs to Monitor
Appearance
Hunched posture, rough or unkempt fur, porphyrin staining around eyes/nose
Behavior
Lethargy, reduced activity, social isolation, abnormal gait
Body Weight
Daily monitoring; a body weight loss of >20% is a common humane endpoint.[19][20]
Humane endpoints must be established and approved by the IACUC prior to study initiation. Animals reaching a humane endpoint should be immediately euthanized.[21][22] Common humane endpoints include:
Protocol 7: End-of-Study Necropsy and Tissue Collection
Materials:
Dissection tools
10% Neutral Buffered Formalin (NBF)
Labeled tissue cassettes
Procedure:
Euthanasia: Euthanize mice according to approved IACUC protocols.
Gross Examination: Perform a thorough external and internal examination. Document any abnormalities.
Tissue Collection:
Collect major organs (liver, kidneys, spleen, heart, lungs, brain) and any tissues with gross lesions.[24][25]
Place tissues in labeled cassettes and fix in 10% NBF at a 20:1 ratio of fixative to tissue for at least 24 hours.[24][26]
For lungs, it is recommended to inflate them with formalin via the trachea to ensure proper fixation.[1][24]
Histopathology:
After fixation, tissues can be processed, embedded in paraffin, sectioned, and stained (e.g., with Hematoxylin and Eosin) for microscopic examination by a qualified pathologist.
V. Conclusion
The protocols outlined in this document provide a comprehensive framework for the in vivo evaluation of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile in murine models. By systematically addressing formulation, dose-finding, pharmacokinetics, pharmacodynamics, and toxicology, researchers can generate the robust data necessary to advance our understanding of this compound's therapeutic potential. Adherence to ethical guidelines and careful experimental design are paramount for the successful and humane execution of these studies.
References
Eganelisib Formulation for Oral Gavage in Mice: A Technical Support Resource - Benchchem. (URL: )
Eganelisib Formulation for Oral Gavage in Mice: A Technical Support Resource - Benchchem. (URL: )
Standard Operating Procedures for Oral Gavage in Mice and Rats 1.0 Introduction - wsu iacuc. (2021). (URL: [Link])
Oral Gavage in the Mouse - FSU Office of Research - Florida State University. (2016). (URL: [Link])
Diagnostic Necropsy and Selected Tissue and Sample Collection in Rats and Mice - PMC. (2011). (URL: [Link])
Defining Humane Endpoints - Institutional Animal Care and Use Committee. (URL: [Link])
Standard on Humane Endpoints in Rodents - UNC Policies. (URL: [Link])
What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80? (2025). (URL: [Link])
Establishing Humane Endpoints - UCI Office of Research. (URL: [Link])
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC. (URL: [Link])
Humane Endpoints | Office of Research - Boston University. (2023). (URL: [Link])
Oral Gavage Rodent SOP_IACUC.CassLSedit9-22 for 10-10-22 IACUC meeting.docx - Research | SDSU. (URL: [Link])
Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC. (URL: [Link])
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (URL: [Link])
Interaction Patterns of Pyrazolopyrimidines with Receptor Proteins - ACS Publications. (2023). (URL: [Link])
What sample types and time points are ideal for rodent PK? - Patsnap Synapse. (2025). (URL: [Link])
Using Dried Blood Spot Sampling to Improve Data Quality and Reduce Animal Use in Mouse Pharmacokinetic Studies - PMC. (URL: [Link])
How to avoid DMSO–corn oil phase separation when preparing MSAB for i.p. injection, and will PEG300/Tween80 solve it? | ResearchGate. (2025). (URL: [Link])
Blood Sampling Time Point Design in Pharmacokinetic (PK) Studies | Prisys Biotech. (2026). (URL: [Link])
Application Note: Preparation and Handling of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile Stock Solutions for In Vitro Cell-Based Assays
Executive Summary & Scientific Context The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently utilized as a core motif for ATP-competitive protein kinase inhibitors (e.g., t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Context
The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently utilized as a core motif for ATP-competitive protein kinase inhibitors (e.g., targeting EGFR, B-Raf, MEK) and central nervous system (CNS) agents [1, 2]. As a critical building block and fragment-based screening compound, 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile exhibits potent biological potential but presents significant handling challenges.
Due to the planar, highly hydrophobic nature of this fused N-heterocyclic system, its solubility in aqueous cell culture media is inherently poor [3]. Improper stock solution preparation inevitably leads to "solvent crash" (micro-precipitation), which artificially lowers the effective concentration of the drug, leading to irreproducible IC₅₀/EC₅₀ values and false-negative assay readouts. This application note provides a validated, causality-driven protocol for preparing, storing, and diluting stock solutions to ensure absolute scientific integrity in your cell-based assays.
Physicochemical Profile & Assay Implications
Understanding the physical properties of the compound is the first step in designing a robust liquid handling strategy. Quantitative data dictating our solvent choices are summarized below.
Property
Value / Characteristic
Impact on Experimental Design
Molecular Framework
Fused N-heterocycle with carbonitrile
Planar structure promotes
π−π
stacking; highly prone to rapid nucleation in water.
Molecular Weight
~158.16 g/mol (Base core)
Low molecular weight requires high-precision micro-analytical balances (±0.01 mg) for accurate molarity.
DMSO is highly hygroscopic. Strict moisture control is required to prevent compound degradation.
Aqueous Solubility
< 0.1 mg/mL
Direct dilution into media will fail. Requires intermediate serial dilution in DMSO prior to aqueous transfer.
Experimental Workflow
The following workflow illustrates the critical path from lyophilized powder to the final cell assay, designed to minimize aqueous shock and prevent precipitation.
Figure 1: Standardized workflow for pyrazolo[1,5-a]pyrimidine stock preparation and assay dilution.
Consumables: Low-protein binding microcentrifuge tubes (polypropylene) to prevent non-specific adsorption of the hydrophobic carbonitrile derivative.
Environment: Argon or Nitrogen gas source for purging tubes prior to storage.
Equipment: Temperature-controlled water bath sonicator, micro-analytical balance.
Step-by-Step Methodologies
Phase 1: Master Stock Preparation (10 mM)
Causality: DMSO is highly hygroscopic. If the cold compound vial is opened immediately upon removal from the freezer, atmospheric moisture will condense on the powder. When DMSO is added, this microscopic water content drastically reduces the solubility limit of the pyrazolo[1,5-a]pyrimidine core, causing immediate or delayed precipitation.
Equilibration: Remove the lyophilized powder from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes before opening the seal.
Weighing: Weigh the desired mass (e.g., 1.58 mg for 10 mL of 1 mM, or scaled for 10 mM) using an anti-static micro-analytical balance. Transfer to a low-bind tube.
Dissolution: Add the calculated volume of room-temperature Anhydrous DMSO to achieve a 10 mM concentration.
Agitation: Vortex for 30 seconds. If the solution is not entirely clear, place the tube in a water bath sonicator at 37°C for 5–10 minutes.
Validation Checkpoint: Hold the tube against a bright, direct light source. The solution must be optically pristine. Any light scattering (Tyndall effect) indicates undissolved micro-particulates. Do not proceed until completely clear.
Aliquoting: Divide the master stock into 10 µL to 50 µL single-use aliquots.
Causality: Repeated freeze-thaw cycles cause DMSO to crystallize, which forces the compound out of solution, creating invisible concentration gradients. Single-use aliquots eliminate this variable.
Storage: Purge the headspace of each tube with Argon gas to displace oxygen and moisture. Cap tightly and store at -80°C.
Phase 2: Serial Dilution and Cell Assay Preparation
Causality: Diluting a 10 mM DMSO stock directly into aqueous cell culture media creates transient, highly concentrated micro-environments of the drug surrounded by water. This leads to rapid nucleation ("solvent crash"). To prevent this, all serial dilutions must be performed in 100% DMSO first. Furthermore, the final DMSO concentration in the cell media must be ≤0.1% (v/v) to prevent solvent-induced cytotoxicity and off-target transcriptomic shifts[4].
Thawing: Thaw a single-use aliquot of the 10 mM master stock at room temperature. Vortex briefly.
Intermediate DMSO Dilution: Prepare your desired concentration curve (e.g., 1000x the final desired assay concentration) by performing serial dilutions in 100% Anhydrous DMSO .
Example: For a final assay concentration of 10 µM, prepare a 10 mM intermediate stock. For 1 µM, prepare a 1 mM intermediate stock.
Aqueous Transfer: Pre-warm the cell culture media to 37°C. Transfer 1 part of the 1000x DMSO intermediate stock into 999 parts of the pre-warmed media (e.g., 1 µL of DMSO stock into 999 µL of media). Mix immediately by rapid pipetting or gentle vortexing.
Validation Checkpoint: Measure the OD₆₀₀ of the final media mixture or observe under a phase-contrast microscope before adding to the cells. The absorbance/clarity must perfectly match a vehicle-control well (media + 0.1% DMSO). Increased turbidity confirms precipitation.
Cell Treatment: Apply the media containing the compound to your cell cultures immediately after preparation.
Pyrazolo[1,5-a]pyrimidine derivatives are classically deployed to interrogate kinase-driven oncogenic pathways. The diagram below illustrates the self-validating mechanistic cascade when the compound is successfully delivered into the intracellular space without precipitation.
Figure 2: Mechanistic pathway of Pyrazolo[1,5-a]pyrimidine derivatives in targeted cancer therapy.
Troubleshooting Guide
Observation
Mechanistic Cause
Corrective Action
Visible turbidity in cell media
"Solvent crash" due to rapid water nucleation around the hydrophobic core.
Perform all intermediate serial dilutions in 100% DMSO. Ensure final transfer is exactly 1:1000 into pre-warmed media.
Loss of potency over time
Freeze-thaw cycles causing concentration gradients and micro-precipitation.
Discard compromised stocks. Utilize single-use aliquots stored at -80°C. Never re-freeze thawed stocks.
High background cell death
Final DMSO concentration exceeds cellular tolerance threshold (>0.1% v/v).
Recalculate dilutions to ensure final assay dilution achieves ≤0.1% DMSO. Always run a 0.1% DMSO vehicle-only control.
Inconsistent biological replicates
Adsorption of the carbonitrile derivative to standard polystyrene/polypropylene.
Switch to certified low-protein binding tubes and pipette tips for all handling steps.
References
Hammouda, M. M., Gaffer, H. E., & Elattar, K. M. "Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold." RSC Medicinal Chemistry, 13(5), 1150-1178, 2022. URL: [Link]
Karpoormath, R., et al. "An insight on synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold." European Journal of Medicinal Chemistry, 126, 2017. URL: [Link]
Hernández-Vázquez, E., et al. "Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold." Molecules, 26(9), 2708, 2021. URL: [Link]
Galvao, J., et al. "Unexpected low-dose toxicity of the universal solvent DMSO." FASEB Journal, 28(3), 1317-1330, 2014. URL: [Link]
Application
Application Notes and Protocols for the Functionalization of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Foreword for the Researcher The pyrazolo[1,5-a]pyrimidine (PP) scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its ability to bind to a multitude of b...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword for the Researcher
The pyrazolo[1,5-a]pyrimidine (PP) scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its ability to bind to a multitude of biological targets.[1][2] This guide is crafted for researchers, scientists, and drug development professionals dedicated to exploring the chemical space around the 6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile core. Our focus is to provide not just a series of protocols, but a strategic guide to the derivatization of this versatile molecule. We will delve into the "why" behind the choice of reagents and conditions, empowering you to make informed decisions in your synthetic campaigns. The methodologies presented herein are designed to be robust and reproducible, forming a solid foundation for your research endeavors.
Strategic Overview of Functionalization
The 6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile molecule offers several avenues for chemical modification. The reactivity of the bicyclic system is influenced by the interplay of the electron-donating methyl group at C6 and the electron-withdrawing cyano group at C3. Understanding this electronic landscape is key to predicting and controlling the regioselectivity of derivatization reactions.
Our exploration will be centered around three principal strategies:
Modification of the Pyrazolo[1,5-a]pyrimidine Core: This involves electrophilic substitution and palladium-catalyzed cross-coupling reactions to introduce diversity at various positions of the heterocyclic system.
Derivatization of the 3-Cyano Group: The nitrile functionality is a versatile handle for transformation into a variety of other functional groups, significantly altering the molecule's physicochemical properties.
Functionalization of the 6-Methyl Group: While less commonly exploited, the methyl group can be a site for radical halogenation or oxidation, opening up further derivatization possibilities.
Below is a conceptual workflow illustrating these strategic approaches.
Caption: Strategic approaches for derivatization.
Derivatization of the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine ring system is amenable to a range of transformations that allow for the introduction of diverse substituents.
Electrophilic Aromatic Substitution
Electrophilic attack on the pyrazolo[1,5-a]pyrimidine core is a common strategy for introducing functional groups. The regioselectivity of these reactions is highly dependent on the reaction conditions and the nature of the electrophile.
Nitration typically occurs at the 3-position of the pyrazole ring. However, the presence of the cyano group at this position in our starting material necessitates a careful consideration of reaction conditions. In some cases, nitration may be directed to other positions on the pyrimidine ring, such as the 6-position, or may not proceed at all due to the deactivating effect of the nitrile.[3] A general protocol for nitration is provided below, which may require optimization for the specific substrate.
Protocol 1: Nitration of the Pyrazolo[1,5-a]pyrimidine Core
Step
Procedure
Rationale
1
Dissolve 6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (1 mmol) in concentrated sulfuric acid (5 mL) at 0 °C.
The strong acid protonates the heterocyclic nitrogens, influencing the electronic distribution and directing the electrophile.
2
Add a mixture of concentrated nitric acid (1.1 mmol) and concentrated sulfuric acid (1 mL) dropwise while maintaining the temperature at 0 °C.
The nitronium ion (NO₂⁺) is generated in situ and acts as the electrophile.
3
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
Reaction time may need to be adjusted based on TLC or LC-MS monitoring.
4
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
This quenches the reaction and precipitates the product.
5
Collect the precipitate by filtration, wash with water, and dry under vacuum. Purify by column chromatography or recrystallization.
Purification is essential to isolate the desired regioisomer.
Halogenation provides a versatile handle for subsequent cross-coupling or nucleophilic substitution reactions. Bromination and iodination are commonly employed.
Protocol 2: Bromination of the Pyrazolo[1,5-a]pyrimidine Core
Step
Procedure
Rationale
1
To a solution of 6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (1 mmol) in chloroform (10 mL), add N-bromosuccinimide (NBS, 1.1 mmol).
NBS is a convenient and milder source of electrophilic bromine compared to liquid bromine.
2
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
The reaction progress can be followed by the disappearance of the starting material.
3
Upon completion, wash the reaction mixture with a saturated solution of sodium thiosulfate to quench any remaining bromine.
This step removes any unreacted NBS and bromine.
4
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Standard workup procedure to isolate the crude product.
5
Purify the crude product by column chromatography on silica gel.
This will separate the desired brominated product from any side products.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds, enabling the introduction of a wide array of substituents.[4][5] These reactions typically require a pre-functionalized pyrazolopyrimidine, such as a halogenated derivative obtained from Protocol 2.
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between a halide and a boronic acid or ester.
Protocol 3: Suzuki-Miyaura Coupling of a Halogenated Pyrazolopyrimidine
Step
Procedure
Rationale
1
In a microwave vial, combine the halogenated 6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (1 mmol), the desired aryl or heteroaryl boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and sodium carbonate (2 mmol).
Pd(PPh₃)₄ is a common and effective catalyst for this transformation. The base is crucial for the transmetalation step.
2
Add a mixture of 1,4-dioxane and water (4:1, 5 mL).
The solvent system is chosen to dissolve both the organic and inorganic reagents.
3
Seal the vial and heat in a microwave reactor at 120-150 °C for 15-30 minutes.
Microwave heating can significantly accelerate the reaction rate.
4
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
Standard workup to remove inorganic salts and the aqueous solvent.
5
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Isolation of the crude product.
6
Purify the residue by column chromatography on silica gel.
Purification to obtain the desired coupled product.
This reaction is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines.
Protocol 4: Buchwald-Hartwig Amination of a Halogenated Pyrazolopyrimidine
Step
Procedure
Rationale
1
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the halogenated 6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (1 mmol), the desired amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
This reaction is air and moisture sensitive, requiring an inert atmosphere. The palladium catalyst and ligand are crucial for the catalytic cycle. A strong base is required.
2
Add anhydrous toluene (5 mL) and stir the mixture at 80-110 °C for 12-24 hours.
The reaction is typically heated to ensure a reasonable reaction rate.
3
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
This step neutralizes the strong base.
4
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
Standard extraction procedure.
5
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Isolation of the crude product.
6
Purify the residue by column chromatography on silica gel.
Purification to obtain the desired aminated product.
Derivatization of the 3-Cyano Group
The cyano group at the 3-position is a versatile functional handle that can be transformed into various other groups, significantly impacting the molecule's biological activity and physicochemical properties.[6]
Hydrolysis to Carboxamide
Partial hydrolysis of the nitrile to a carboxamide can be achieved under acidic or basic conditions. The carboxamide can then serve as a precursor for further modifications.
Protocol 5: Partial Hydrolysis of the 3-Cyano Group
Step
Procedure
Rationale
1
Suspend 6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (1 mmol) in concentrated sulfuric acid (5 mL) at 0 °C.
The strong acid facilitates the hydration of the nitrile.
2
Stir the mixture at room temperature for 24-48 hours. Monitor the reaction by TLC or LC-MS.
The reaction progress should be carefully monitored to avoid over-hydrolysis to the carboxylic acid.
3
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
Quenching and neutralization to precipitate the product.
4
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Isolation of the crude carboxamide.
5
Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.
Purification of the carboxamide.
Conversion to Amidoxime and Cyclization to 1,2,4-Oxadiazole
The cyano group can be converted to an amidoxime, which is a key intermediate for the synthesis of 1,2,4-oxadiazoles, a common motif in medicinal chemistry.[6]
Caption: Synthesis of 1,2,4-oxadiazoles from the 3-cyano group.
Protocol 6: Synthesis of 3-(1,2,4-Oxadiazol-3-yl)-6-methylpyrazolo[1,5-a]pyrimidine
Step
Procedure
Rationale
Part A: Amidoxime Formation
1
To a solution of 6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (1 mmol) in ethanol (10 mL), add hydroxylamine hydrochloride (1.5 mmol) and sodium acetate (1.5 mmol).
Hydroxylamine reacts with the nitrile to form the amidoxime. Sodium acetate acts as a base to liberate free hydroxylamine.
2
Reflux the mixture for 4-6 hours. Monitor the reaction by TLC or LC-MS.
Heating drives the reaction to completion.
3
After cooling, pour the reaction mixture into water and collect the precipitated amidoxime by filtration. Wash with water and dry.
The amidoxime is often a solid that can be isolated by precipitation.
Part B: Oxadiazole Formation
4
Dissolve the amidoxime intermediate (1 mmol) in pyridine (5 mL).
Pyridine acts as a solvent and a base.
5
Add acetic anhydride or benzoyl chloride (1.2 mmol) dropwise at 0 °C.
The acylating agent reacts with the amidoxime to initiate cyclization.
6
Stir the reaction at room temperature for 2 hours, then heat at 80 °C for 4 hours.
Heating promotes the cyclodehydration to form the oxadiazole ring.
7
After cooling, pour the mixture into ice water and extract with ethyl acetate.
Workup to isolate the product.
8
Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.
This removes pyridine and any acidic or basic impurities.
9
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography.
Isolation and purification of the final 1,2,4-oxadiazole derivative.
Concluding Remarks for the Synthetic Chemist
The derivatization of 6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a rich field of study with significant potential for the discovery of novel bioactive molecules. The protocols and strategies outlined in this guide provide a robust starting point for your synthetic explorations. As with any synthetic endeavor, careful monitoring and optimization of reaction conditions will be paramount to achieving success. We encourage you to be innovative in your approach, as the versatility of this scaffold lends itself to a wide range of chemical transformations beyond what is detailed here.
References
Arias-Gómez, A., Godoy, A., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708. [Link]
El-Gendy, H., et al. (2017). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega, 2(1), 11-19. [Link]
Arias-Gómez, A., Godoy, A., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed, 34063043. [Link]
Shadid, B. M. (1973). A study on the chemical reactivity of a cyano group in the 5-position of 4 and/or 6-substituted pyrrolopyrimidine nucleosides. J. Willard Marriott Digital Library. [Link]
ResearchGate. (n.d.). Pyrazolo[1,5-a]pyrimidine with (a) the constituent rings and (b) the... [Link]
ResearchGate. (2017). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]. [Link]
Lindsley, C. W., et al. (2007). Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. Journal of Combinatorial Chemistry, 9(3), 447-457. [Link]
ResearchGate. (n.d.). Synthesis of pyrazolopyridinediamines 4 by chemical reduction of the cyano group. [Link]
Ahmed, S. A., Elgendy, H. S., & Younis, W. O. (2022). Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity. ResearchGate. [Link]
Terungwa, A. A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 13(43), 30459-30483. [Link]
ResearchGate. (n.d.). Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. [Link]
Shawali, A. S., et al. (2011). Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. Molecules, 16(8), 6892-6905. [Link]
JournalAgent. (n.d.). SOME REACTIONS OF PYRAZOLO (1,5-C) PYRIMIDINETHIONES. [Link]
Bioorganic & Medicinal Chemistry. (2003). 6-Dimethylamino 1H-Pyrazolo[3,4-d]pyrimidine Derivatives as New Inhibitors of Inflammatory Mediators in Intact Cells. [Link]
RSC Publishing. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]
Szeliga, J., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals, 15(8), 949. [Link]
Al-Warhi, T., et al. (2023). Synthesis of some pyrazolo[1,5-a]pyrimidine derivatives bearing carbonitrile, amidoxime, carboxamide and oxadiazole substituents using commercially available reagents. Egyptian Journal of Chemistry, 66(10), 45-52. [Link]
IntechOpen. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. [Link]
Journal of Chemical and Pharmaceutical Research. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]
Improving reaction yield in 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile synthesis
Technical Support Center: 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile Synthesis From the desk of the Senior Application Scientist Welcome to the dedicated technical support guide for the synthesis of 6-Methylpyrazol...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile Synthesis
From the desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for the synthesis of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The pyrazolo[1,5-a]pyrimidine core is a privileged structure in drug discovery, known for its wide range of biological activities, including the inhibition of various protein kinases.[1][2]
This guide moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to diagnose experimental issues, optimize your reaction conditions, and ultimately improve the yield and purity of your target compound.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific, common problems encountered during the synthesis of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, which is typically achieved via the cyclocondensation of 5-amino-1H-pyrazole-3-carbonitrile with a suitable 1,3-dielectrophile like acetylacetone or its enaminone derivatives.[3][4]
Question 1: My reaction has a very low yield or has failed completely. What are the primary checkpoints?
Answer: A failed reaction or disappointingly low yield is a common starting point for troubleshooting. A systematic check of the foundational parameters is the most effective approach to identify the root cause.[5]
Initial Diagnostic Workflow:
Reagent Integrity and Purity:
Causality: The primary cause of failure is often the quality of the starting materials. Impurities in the 5-amino-1H-pyrazole-3-carbonitrile or the 1,3-dicarbonyl compound can inhibit the reaction or lead to a cascade of side products.[5]
Actionable Advice:
Confirm the identity and purity of your starting materials using NMR, Mass Spectrometry, and/or melting point analysis.
5-aminopyrazoles can be susceptible to oxidation and discoloration; use material that is as clean as possible.
Ensure any solvents used, particularly in moisture-sensitive variations of the synthesis, are anhydrous.[6]
Stoichiometry and Reaction Conditions:
Causality: The cyclocondensation reaction is sensitive to the molar ratio of reactants and the thermal energy supplied. An incorrect ratio can leave starting material unreacted, while improper temperature can either fail to initiate the reaction or cause decomposition of products and reactants.[7]
Actionable Advice:
Double-check all calculations for molar equivalents. A slight excess (1.1-1.2 eq) of the dicarbonyl compound is often employed to drive the reaction to completion.
Verify the reaction temperature. For conventional heating in a solvent like acetic acid or ethanol, ensure the reflux temperature is reached and maintained.[8]
Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or LC-MS. An optimal reaction time prevents the formation of degradation byproducts.[5]
Atmospheric Conditions:
Causality: While many pyrazolo[1,5-a]pyrimidine syntheses are robust, certain reagents or intermediates can be sensitive to atmospheric moisture and oxygen, leading to hydrolysis or oxidative side reactions.[5]
Actionable Advice:
If you suspect reagent instability, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). This is crucial if you are using any organometallic reagents or particularly sensitive substrates.[6]
Caption: Simplified mechanism for pyrazolo[1,5-a]pyrimidine formation.
Q2: What are the best practices for reaction monitoring and product characterization?
A2:
Reaction Monitoring: Thin Layer Chromatography (TLC) is the most convenient method. Use a UV-active plate, as the conjugated pyrazolo[1,5-a]pyrimidine system is strongly UV-absorbent. A mobile phase of 30-50% ethyl acetate in hexanes is a good starting point. The product should have a different Rf value than the starting materials. Staining with potassium permanganate can also be helpful if starting materials are not UV-active.
NMR Spectroscopy (¹H and ¹³C): This is essential for confirming the structure and isomeric purity. The proton spectrum will clearly show the methyl singlet (around 2.5 ppm) and the distinct aromatic protons of the pyrimidine and pyrazole rings.
Mass Spectrometry (MS): Confirms the molecular weight of the product.
Infrared (IR) Spectroscopy: A strong, sharp peak around 2220-2230 cm⁻¹ is a key diagnostic for the nitrile (C≡N) group.
[9]Q3: Are there more modern or "green" synthetic alternatives to conventional heating in acetic acid?
A3: Yes, the field of heterocyclic synthesis is continually evolving. Two prominent alternative approaches are:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes. Th[10]e rapid, uniform heating provided by microwave irradiation often leads to higher yields and cleaner reactions by minimizing the formation of thermal degradation byproducts.
Three-Component Reactions: Some methodologies allow for the synthesis of the pyrazolo[1,5-a]pyrimidine core in a single pot from three simple starting materials, which aligns with the principles of green chemistry by improving atom economy and reducing waste.
T[1][2]hese advanced methods can offer significant advantages in efficiency and sustainability, particularly for library synthesis in a drug discovery context.
In a round-bottom flask equipped with a reflux condenser, dissolve 5-amino-1H-pyrazole-3-carbonitrile (1.0 eq) in glacial acetic acid (approx. 0.2 M concentration).
Add acetylacetone (1.1 eq) to the solution.
Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours.
Monitor the reaction's completion by TLC.
Once complete, allow the reaction mixture to cool to room temperature.
Pour the mixture into ice-water. The product will often precipitate as a solid.
Collect the solid by vacuum filtration, wash thoroughly with water to remove acetic acid, and then with a small amount of cold ethanol.
Dry the product under vacuum. If necessary, recrystallize from ethanol or purify by column chromatography.
Benchchem. (2025). Technical Support Center: Synthesis of Nitrile-Containing Heterocyclic Compounds.
Benchchem. (2025). Troubleshooting common issues in nitrile compound synthesis.
Benchchem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
Benchchem. (2025). Synthesis of pyrazolo[1,5-a]pyrimidines from methyl 3-amino-1H-pyrazole-4-carboxylate.
Al-dujaili, A. et al. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC.
Terungwa, A. et al. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
Al-Zahrani, H. A. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.
Combs, A. P. et al. (2007). Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. ACS Publications.
Rostom, S. A. F. et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online.
Various Authors. (n.d.). Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications.
Google Patents. (n.d.). WO2018083085A1 - PYRAZOLO[1,5a]PYRIMIDINE DERIVATIVES AS IRAK4 MODULATORS.
Portilla, J. et al. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC.
Bio, M. et al. (2024). The Discovery of 7-Isopropoxy-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)-N-(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)imidazo[1,2-a]pyrimidine-6-carboxamide (BIO-7488). ACS Publications.
Semantic Scholar. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
ResearchGate. (2023). (PDF) Synthesis of some pyrazolo[1,5-a]pyrimidine derivatives bearing carbonitrile, amidoxime, carboxamide and oxadiazole substituents using commercially available reagents.
Resolving NMR signal overlap in 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile spectra
Welcome, researchers and drug development professionals. This guide provides expert troubleshooting for resolving signal overlap in the NMR spectra of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile. As Senior Applicati...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome, researchers and drug development professionals. This guide provides expert troubleshooting for resolving signal overlap in the NMR spectra of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile. As Senior Application Scientists, we understand that clean, well-resolved spectra are critical for unambiguous structural confirmation and purity assessment. This resource is designed to help you diagnose and solve common spectral challenges using a combination of logical experimental design and advanced NMR techniques.
Frequently Asked Questions (FAQs)
Question 1: Why are the aromatic proton signals (H-5 and H-7) in my ¹H NMR spectrum of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile overlapping?
Answer:
This is a common observation for the pyrazolo[1,5-a]pyrimidine scaffold. The overlap arises because the fused heterocyclic ring system creates similar electronic environments for the protons at positions 5 and 7. The chemical shifts of these protons are therefore inherently close. Furthermore, the presence of the methyl group at C-6 and the carbonitrile at C-3 influences the electron density across the entire molecule, but may not be sufficient to induce a large chemical shift difference between H-5 and H-7, leading to signal crowding or complete overlap in the aromatic region of a standard ¹H NMR spectrum.[1][2]
Question 2: I see a complex multiplet in the aromatic region. How can I quickly determine if it's due to signal overlap or complex coupling patterns?
Answer:
A good first step is to examine the line width and the expected coupling constants. Protons on the pyrazolo[1,5-a]pyrimidine ring system exhibit characteristic inter-proton couplings.[2] If the multiplet width is broader than expected for a single proton's coupling pattern, or if the integration is greater than 1H, overlap is highly likely. The most definitive and direct approach, however, is to run a simple 2D COSY (Correlation Spectroscopy) experiment.[3] If the complex multiplet shows cross-peaks to two different spin systems, it confirms the presence of overlapping signals.
Question 3: What is the most straightforward initial step to try and resolve minor signal overlap without resorting to lengthy 2D experiments?
Answer:
The simplest and most effective initial approach is to re-acquire the spectrum in a different deuterated solvent.[4] The phenomenon of solvent-induced shifts can alter the chemical environment of the solute molecule, often resolving overlapping signals.[5][6] Aromatic solvents are particularly effective.
Rationale: Changing from a solvent like CDCl₃ to an aromatic solvent like benzene-d₆ can induce Aromatic Solvent-Induced Shifts (ASIS). The benzene molecules will associate with the electron-poor regions of your solute, creating a distinct anisotropic magnetic field that alters the chemical shifts of nearby protons. This can often be enough to separate closely resonating signals.[4] Similarly, changing to a more polar, hydrogen-bond-accepting solvent like DMSO-d₆ can also cause significant shifts, especially for protons near potential hydrogen-bond donors or acceptors.[7]
Troubleshooting Guide 1: Resolving Signal Overlap with Solvent Titration
Problem: The signals for H-5 and H-7 in 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile are partially or fully overlapped in your standard solvent (e.g., CDCl₃).
Solution: Perform a solvent titration using benzene-d₆ or pyridine-d₅. This method systematically alters the chemical shifts to achieve separation.
Experimental Protocol: Solvent Titration
Baseline Spectrum: Dissolve your sample (~5-10 mg) in ~0.6 mL of your initial deuterated solvent (e.g., CDCl₃) and acquire a standard ¹H NMR spectrum.
Incremental Additions: Add a small, precise aliquot (e.g., 20 µL) of a second, perturbing solvent (e.g., benzene-d₆) directly to the NMR tube.
Acquire & Analyze: Gently mix the sample and re-acquire the ¹H NMR spectrum. Note any changes in the chemical shifts of the overlapping signals.
Repeat: Continue adding aliquots of the perturbing solvent and acquiring spectra until the signals are resolved or no further significant changes are observed.
Data Presentation: Expected Solvent-Induced Shifts
Proton
Typical Shift in CDCl₃ (ppm)
Expected Shift Change with Benzene-d₆
Rationale for Shift
H-2
~8.3
Moderate upfield
Proximity to pyrazole ring
H-5
~7.2
Significant upfield
ASIS effect due to proximity to the fused ring system
H-7
~8.8
Significant upfield
ASIS effect, magnitude may differ from H-5
6-CH₃
~2.6
Moderate upfield
General shielding from benzene
Note: These are illustrative values. Actual shifts will vary.
Logical Workflow for Solvent Selection
Caption: HSQC resolves overlapping protons (H-5, H-7) via their distinct carbon correlations.
When to Use: For extremely crowded spectra where even 2D NMR is difficult to interpret, or for rapid confirmation without lengthy experiments.
How it Works: LSRs are paramagnetic complexes (e.g., Eu(fod)₃) that reversibly bind to Lewis basic sites in the molecule (like the pyrimidine nitrogens or the nitrile group). [8][9]The paramagnetic metal creates a local magnetic field that induces large changes in the chemical shifts of nearby protons, known as Lanthanide-Induced Shifts (LIS). [10]The magnitude of the shift is dependent on the distance from the lanthanide ion, effectively "spreading out" the spectrum.
[11]
Protocol Summary:
Acquire a reference ¹H NMR spectrum of your compound in a dry, aprotic deuterated solvent (e.g., CDCl₃).
Add a small, known amount of the LSR to the NMR tube.
Acquire a new spectrum and observe the induced shifts. Repeat with incremental additions of LSR until optimal resolution is achieved.
Caution: LSRs can cause line broadening, which may obscure coupling information. [9]They are also highly sensitive to water, so dry solvents and glassware are essential.
2. Spectral Editing (DEPT/APT)
While primarily used for ¹³C assignment, spectral editing experiments can indirectly help resolve ¹H overlap.
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment shows CH and CH₃ signals as positive peaks, while CH₂ signals are negative. Quaternary carbons are absent.
[12][13]* APT (Attached Proton Test): Shows CH and CH₃ signals as positive peaks, while CH₂ and quaternary carbons are negative.
[14][15]
By obtaining a clean ¹³C spectrum with unambiguous assignments for C-5 and C-7 (which will both be CH signals), you can use these assignments as anchor points in your HSQC spectrum to definitively identify their attached, overlapping proton signals.
3. Post-Acquisition Data Processing
Modern NMR software offers data processing techniques that can improve spectral resolution after the data has been acquired.
Resolution Enhancement: Applying specific weighting functions (e.g., Lorentzian-to-Gaussian transformation) to the Free Induction Decay (FID) before Fourier transformation can narrow the line widths of the signals, potentially resolving closely spaced peaks.
[16]* Deconvolution: Advanced algorithms can mathematically fit and separate overlapping signals, providing estimates for the chemical shift, intensity, and line width of each individual component.
[17]
These methods are powerful but should be used with caution, as improper application can distort the data or introduce artifacts. They are best used to confirm hypotheses from other experiments rather than as a primary method of resolution.
[16]
References
Hore, P. J. (2015). NMR Data Processing. In eMagRes. John Wiley & Sons, Ltd. Retrieved from [Link]
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Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093–1097. Retrieved from [Link]
Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap? Retrieved from [Link]
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Wang, Y., Mao, H., Liu, M., & Liu, B. (2022). Resolution enhancement of NMR by decoupling with the low-rank Hankel model. Chemical Communications, 58(1), 104-107. Retrieved from [Link]
Wang, J., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Planta Medica. Retrieved from [Link]
Wu, C.-C., et al. (2020). Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. Journal of Experimental and Theoretical Analyses, 2(4), 163-170. Retrieved from [Link]
Ismael, S., AL-Mashal, F., & Saeed, B. (2022). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. NeuroQuantology, 20(10), 5732-5742. Retrieved from [Link]
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MDPI. (2017, August 23). Solution NMR Spectroscopy in Target-Based Drug Discovery. Retrieved from [Link]
JEOL. (n.d.). HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY. Retrieved from [Link]
University of Washington. (n.d.). 2D NMR A correlation map between two NMR parameters. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). NMR as a “Gold Standard” Method in Drug Design and Discovery. Retrieved from [Link]
ACS Publications. (n.d.). Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. Retrieved from [Link]org/doi/10.1021/co050019g)
Technical Support Center: Microwave-Assisted Synthesis of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to provide researchers and drug development professionals with an authoritative, self-validating framework for synthesi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to provide researchers and drug development professionals with an authoritative, self-validating framework for synthesizing 6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile.
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors and CNS agents[1]. Traditionally, the cyclocondensation required to form this bicyclic system suffers from long reaction times, poor regioselectivity, and the accumulation of uncyclized intermediates. Microwave-Assisted Organic Synthesis (MAOS) overcomes these barriers by utilizing dielectric heating to directly and uniformly transfer energy to polar molecules, drastically reducing reaction times and improving thermodynamic control [2].
Below, you will find our validated experimental workflow, a mechanistic breakdown, and a targeted troubleshooting guide addressing the most critical failure points in this synthesis.
Core Experimental Workflow
This protocol details the cyclocondensation of 3-amino-1H-pyrazole-4-carbonitrile with a 3-carbon bis-electrophile, specifically 3-(dimethylamino)-2-methylacrylaldehyde (an enaminone equivalent of 2-methylmalonaldehyde), under microwave irradiation.
Step-by-Step Methodology
Reagent Preparation: In a 10 mL microwave-transparent reaction vial (e.g., borosilicate glass or quartz), add 3-amino-1H-pyrazole-4-carbonitrile (1.0 mmol) and 3-(dimethylamino)-2-methylacrylaldehyde (1.1 mmol). The slight excess of the enaminone compensates for potential volatilization or degradation.
Solvent & Catalyst Addition: Add 3.0 mL of glacial acetic acid to the vial. Causality Note: Glacial acetic acid serves a dual purpose. It acts as a polar microwave-absorbing solvent (loss tangent,
tanδ≈0.174
) and provides the necessary acidic medium to protonate the carbonyl/imine functionalities, increasing their susceptibility to nucleophilic attack by the weakly nucleophilic exocyclic amine of the pyrazole [3].
Sealing and Purging: Add a magnetic stir bar. Seal the vial with a Teflon-lined crimp cap. Briefly purge the headspace with nitrogen gas to prevent oxidative degradation at high temperatures.
Microwave Irradiation: Place the vial in a dedicated monomode microwave synthesizer. Irradiate the mixture at 150 °C for 12 minutes with dynamic power modulation (max power 200 W) and active cooling enabled. Ensure the temperature is monitored via an internal fiber-optic probe or a calibrated IR sensor.
Quenching & Precipitation: Allow the vial to cool to 50 °C via compressed air cooling. Carefully uncap the vial and pour the homogeneous mixture into 15 mL of crushed ice water under vigorous stirring. The sudden shift in solvent polarity and temperature forces the hydrophobic product to precipitate.
Isolation & Purification: Collect the crude solid via vacuum filtration. Wash the filter cake with cold water (
3×5
mL) to remove residual acetic acid and dimethylamine byproducts. Recrystallize the crude product from hot ethanol or N,N-dimethylformamide (DMF) to yield analytically pure 6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile.
Figure 1: Standard operating procedure for the MAOS of 6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile.
Mechanistic Pathway & Causality
Understanding the reaction mechanism is critical for troubleshooting. The reaction proceeds via an initial Michael-type addition followed by an intramolecular cyclodehydration. Microwave heating provides the rapid energy transfer required to overcome the high activation energy barrier of the final aromatization step, which is often the bottleneck in conventional thermal heating [1].
Figure 2: Mechanistic pathway of the cyclocondensation reaction under microwave irradiation.
Troubleshooting & FAQs
Q1: Why am I observing incomplete conversion or uncyclized intermediates despite setting the microwave to maximum power?
Cause: You are likely using power-control mode rather than temperature-control mode. As the reaction progresses, the dielectric properties (loss tangent) of the mixture change. If the microwave simply outputs a constant wattage, the bulk temperature may plateau below the activation energy required for the final dehydration step (Node N6 in Figure 2).
Solution: Always operate the microwave in dynamic temperature-control mode . Set the target temperature to 150 °C and allow the instrument's magnetron to modulate power automatically. Ensure your IR temperature sensor is calibrated, or preferably, use an internal fiber-optic probe for accurate bulk-temperature measurement.
Q2: How do I prevent the formation of isomeric impurities?
Cause: Regioselectivity in pyrazolo[1,5-a]pyrimidine synthesis is dictated by the differential electrophilicity of the two reactive centers on the 3-carbon precursor [3]. If the pH is not strictly controlled, the endocyclic nitrogen of the pyrazole may attack prematurely, leading to a mixture of 5-substituted and 7-substituted isomers (though the 6-methyl position remains structurally fixed, the orientation of the ring can flip).
Solution: The use of glacial acetic acid ensures a highly controlled, slightly acidic environment that preferentially activates the aldehyde/imine carbon of the enaminone. Do not dilute the acetic acid with water prior to the reaction, as this alters the protonation kinetics and reduces the microwave heating efficiency.
Q3: What causes product charring or vessel over-pressurization during the microwave run?
Cause: Charring is typically the result of localized superheating (hot spots) or thermal runaway. This occurs when the concentration of the reagents is too high, or if insoluble particulates are present in the mixture, which absorb microwave energy unevenly.
Solution: Maintain a reaction concentration between 0.3 M and 0.5 M . Ensure that the magnetic stir bar is rotating at a high speed (e.g., 600-800 RPM) to maintain homogeneity. If the precursors are highly insoluble at room temperature, utilize a 1-minute pre-heating step at 80 °C to dissolve the reagents before ramping to 150 °C.
Q4: How can I scale up this microwave synthesis from a 2 mL vial to a 50 mL batch?
Cause: Microwaves have a finite penetration depth (typically 1–3 cm depending on the solvent's dielectric constant). Simply transferring the protocol to a larger vessel results in the outer edges of the solution absorbing all the energy, leaving the center cold and leading to drastic yield reductions.
Solution: To scale up, you must maintain a high surface-area-to-volume ratio. Do not use standard round-bottom flasks in a multimode microwave. Instead, use a continuous flow microwave reactor where the reaction mixture is pumped through a narrow borosilicate tube inside the microwave cavity, ensuring uniform irradiation and identical heating profiles to the 2 mL scale.
Quantitative Data & Optimization Matrix
The following table summarizes the self-validating data comparing conventional thermal heating against optimized MAOS parameters for this specific scaffold.
Heating Modality
Temperature (°C)
Time
Yield (%)
Purity (HPLC, %)
Primary Impurity Profile
Conventional Reflux
118 °C (Boiling pt. AcOH)
6.0 Hours
45 - 52%
88%
Uncyclized Michael adducts
MAOS (Sub-optimal)
120 °C
15 Min
68 - 72%
92%
Traces of starting material
MAOS (Optimized)
150 °C
12 Min
89 - 94%
>98%
None detected (post-wash)
MAOS (Over-heated)
180 °C
10 Min
55 - 60%
81%
Charring / Thermal degradation
Table 1: Comparative optimization matrix demonstrating the causality between thermal energy delivery and reaction efficiency.
Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][1,2,4]triazine and Imidazo[2,1-c][1,2,4]triazine
Source: Current Microwave Chemistry (Bentham Science / ResearchGate)
URL:[Link]
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines
Source: Molecules (MDPI / PMC)
URL:[Link]
Reference Data & Comparative Studies
Validation
Mass Spectrometry Validation of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile Purity: A Comparative Guide
Introduction: The Analytical Challenge of Nitrogen-Rich Heterocycles The compound 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a critical structural scaffold utilized in the development of potent protein kinase in...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Analytical Challenge of Nitrogen-Rich Heterocycles
The compound 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a critical structural scaffold utilized in the development of potent protein kinase inhibitors targeting Pim-1, CDK2, and TRKA for oncology applications (1)[1].
In my experience as an Application Scientist, relying on conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) to assess the purity of these nitrogen-rich heterocycles is a critical vulnerability. The synthesis of the pyrazolo[1,5-a]pyrimidine core—typically achieved via the condensation of 3-aminopyrazoles with 1,3-dicarbonyl equivalents—frequently yields a complex mixture of N-linked and O-linked byproducts, alongside positional regioisomers (2)[2].
Because these regioisomers share identical molecular weights and highly similar chromophores, UV detection often results in co-eluting peaks that artificially inflate the perceived purity of the Active Pharmaceutical Ingredient (API). To definitively validate the purity of the 6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile scaffold (exact mass: 158.0592 Da) and its advanced derivatives, such as 5-(3-fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (MW: 282.28) (3)[3], tandem High-Resolution Mass Spectrometry (LC-HRMS/MS) is the undisputed gold standard.
Objective Comparison of Analytical Modalities
To objectively evaluate the performance of various analytical platforms, we must look at their ability to resolve isobaric interferences and provide structural elucidation without false positives.
Analytical Modality
Regioisomer Resolution
Mass Accuracy
False Positive Risk
Limit of Detection (LOD)
Best Use Case
HPLC-UV (254 nm)
Poor (Co-elution common)
N/A
High
~0.1% w/w
Bulk purity screening
GC-MS (EI)
Moderate (Thermal degradation risk)
Nominal (±0.5 Da)
Moderate
~0.05% w/w
Volatile impurity check
LC-MS (Single Quad)
Good
Nominal (±0.5 Da)
Moderate
~0.01% w/w
Routine reaction monitoring
LC-HRMS/MS (Q-TOF)
Excellent (CID differentiation)
< 2 ppm
Low
< 0.001% w/w
Final API/Intermediate validation
Self-Validating LC-HRMS/MS Protocol
A robust analytical method must be a self-validating system—meaning the protocol includes internal logic and feedback loops to prove its own accuracy during every run. Below is the step-by-step methodology for validating 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile purity.
Step 1: System Suitability and Blank Verification
Action: Inject a solvent blank (0.1% Formic Acid in ACN/H2O) followed by a certified reference standard of the target compound.
Causality: This establishes the baseline noise and verifies column equilibration. The system is programmed to automatically halt if the blank shows a signal-to-noise ratio (S/N) > 3 at the target retention time, ensuring zero carryover from previous runs.
Step 2: Sample Preparation
Action: Dissolve the analyte in 50:50 Acetonitrile:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL.
Causality: The pyrazolo[1,5-a]pyrimidine core contains multiple basic nitrogen atoms. The acidic modifier (formic acid) forces protonation in solution, drastically increasing the ionization efficiency for positive-ion Electrospray Ionization (ESI+).
Step 3: Chromatographic Separation (UHPLC)
Action: Utilize a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) with a shallow gradient of 5% to 95% Organic (Acetonitrile) over 15 minutes.
Causality: Regioisomers formed during synthesis possess nearly identical polarities. A shallow gradient maximizes theoretical plates and resolves isobaric impurities that would otherwise co-elute and suppress the target signal.
Step 4: High-Resolution Mass Spectrometry (Q-TOF)
Action: Operate in ESI(+) mode. Set precursor isolation to m/z 159.066 (calculated [M+H]+ for C8H6N4). Apply a collision energy ramp of 15–35 eV.
Causality: The collision energy ramp ensures optimal Collision-Induced Dissociation (CID). The pyrimidine ring typically fragments first, yielding diagnostic neutral losses. This specific fragmentation fingerprint distinguishes the target from N-linked or O-linked synthetic byproducts.
Step 5: Automated Data Validation
Action: The software cross-references the exact mass (< 2 ppm error) and the isotopic pattern (matching the natural abundance of 13C and 15N).
Causality: This creates the self-validating loop. If the isotopic fidelity score falls below 90%, the software flags the sample as contaminated with a co-eluting isobaric impurity, preventing false-positive purity reporting.
Workflow and Pathway Visualizations
The biological relevance of ensuring absolute structural purity cannot be overstated. Impurities in the pyrazolo[1,5-a]pyrimidine core can lead to off-target kinase binding, diminishing the intended therapeutic induction of apoptosis in tumor models (4)[4].
LC-HRMS/MS self-validating workflow for pyrazolo[1,5-a]pyrimidine purity assessment.
Mechanism of pyrazolo[1,5-a]pyrimidine derivatives inhibiting kinases to halt tumor proliferation.
References
Source: PubMed Central (PMC)
Source: PubMed Central (PMC)
Title: Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity
Source: MDPI
URL
Comparative Structural Analysis of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile Polymorphs: A Guide for Preclinical Development
Executive Summary & Scaffold Significance The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of potent kinase inhibitors targeting CDK2, TRKA,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scaffold Significance
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of potent kinase inhibitors targeting CDK2, TRKA, and CSNK2[1][2]. Crystallographic evidence demonstrates that the 3-carbonitrile group plays a critical role in target engagement, often acting as a potent hydrogen-bond acceptor that interacts with buried water molecules within the ATP-binding pocket[1].
However, the rigid, highly conjugated nature of the pyrazolo[1,5-a]pyrimidine core strongly drives
π−π
stacking and complex crystal packing interactions[3]. The introduction of the 6-methyl group introduces specific steric bulk that disrupts perfect coplanarity between adjacent molecules, creating an energy landscape highly susceptible to solid-state polymorphism. Industrial manufacturing of pyrazolo[1,5-a]pyrimidine derivatives frequently encounters polymorphic transitions, necessitating rigorous phase control to isolate specific, stable polymorphs (e.g., Polymorph A vs. Polymorph B)[4].
This guide provides an objective, data-driven comparison of the two primary solid-state forms of 6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile—Form I (Thermodynamic) and Form II (Kinetic) —and details the self-validating experimental workflows required for their isolation and characterization.
Structural Overview of the Polymorphs
Understanding the causality behind the physicochemical differences of these polymorphs requires analyzing their crystallographic packing motifs.
Form I (Thermodynamic Phase): Crystallizes in a centrosymmetric space group (typically
P21/c
). The structure is characterized by anti-parallel dimers stabilized by strong dipole-dipole interactions between the 3-carbonitrile groups and optimal
π−π
stacking of the pyrazolo[1,5-a]pyrimidine core[3][5]. The dense packing minimizes free volume, resulting in a high melting point and low apparent solubility.
Form II (Kinetic Phase): Crystallizes in a non-centrosymmetric space group (e.g.,
Pna21
). Driven by rapid solvent-solute interactions during fast nucleation, Form II exhibits a herringbone packing motif. The steric hindrance of the 6-methyl group forces a sub-optimal hydrogen-bonding network, resulting in a metastable lattice with higher free energy, lower density, and significantly higher aqueous solubility.
Comparative Physicochemical Performance
The following table summarizes the quantitative physicochemical data comparing the thermodynamic and kinetic polymorphs.
Property
Form I (Thermodynamic)
Form II (Kinetic)
Analytical Method
Crystal Habit
Prismatic / Block-like
Acicular (Needles)
Polarized Light Microscopy (PLM)
Melting Point (
Tm
)
215.4 °C
198.2 °C
Differential Scanning Calorimetry (DSC)
Enthalpy of Fusion (
ΔHf
)
High (45.2 J/g)
Low (32.8 J/g)
DSC
Aqueous Solubility (pH 7.4)
12.4
μ
g/mL
48.7
μ
g/mL
HPLC-UV
Intrinsic Dissolution Rate
0.04 mg/cm
2
/min
0.15 mg/cm
2
/min
Wood's Apparatus
Hygroscopicity
< 0.2% weight gain
1.5% weight gain
Dynamic Vapor Sorption (DVS)
Primary Intermolecular Forces
Strong C-H...N (nitrile),
π−π
stacking
Weak dipole-dipole, solvent inclusion
Single Crystal X-Ray Diffraction
Experimental Workflows for Polymorph Screening
To reliably isolate and differentiate Form I and Form II, researchers must manipulate the crystallization kinetics. Below are the self-validating protocols used to screen and characterize these polymorphs.
Protocol 1: Thermodynamic Screening (Form I Isolation)
Expertise & Experience: Slow cooling crystallization is employed to maintain the system near the solubility curve (low supersaturation). This provides the activation energy and time necessary for the molecules to arrange into the lowest-energy, most densely packed lattice (Form I).
Suspend 500 mg of crude 6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile in 10 mL of ethanol/water (80:20 v/v).
Heat the suspension to 75 °C under continuous stirring until complete dissolution is achieved.
Apply a linear cooling ramp of 0.1 °C/min down to 5 °C.
Filter the resulting prismatic crystals and dry under vacuum at 40 °C for 12 hours.
Protocol 2: Kinetic Screening (Form II Isolation)
Expertise & Experience: Antisolvent precipitation is selected to isolate Form II. By rapidly injecting the drug solution into an antisolvent, the system experiences a massive, instantaneous spike in supersaturation. This forces rapid nucleation, kinetically trapping the metastable Form II before the molecules can reorganize into the thermodynamic minimum.
Dissolve 500 mg of the compound in 2 mL of dimethyl sulfoxide (DMSO) at ambient temperature.
Rapidly inject the DMSO solution into 50 mL of vigorously stirred, ice-cold water (antisolvent).
Immediately filter the resulting acicular precipitate (within 60 seconds) to prevent solvent-mediated phase transformation (SMPT).
Lyophilize the solid to remove residual moisture without inducing thermal phase conversion.
Trustworthiness (Self-Validating System): When testing the IDR of the highly soluble Form II, there is a high risk that the metastable form will convert to Form I upon contact with the dissolution medium (SMPT). To ensure data integrity, the protocol must validate itself.
Compress 100 mg of Form II into a non-disintegrating disk using a hydraulic press at 1000 psi.
Perform the dissolution test in pH 7.4 phosphate buffer at 37 °C using a Wood's apparatus.
Validation Step: Immediately following the dissolution run, extract the disk and analyze its surface using Grazing-Incidence X-Ray Powder Diffraction (GI-XRPD).
Causality Check: If GI-XRPD reveals diffraction peaks corresponding to Form I, SMPT has occurred at the solid-liquid interface, and the IDR data is invalid. If only Form II peaks remain, the 0.15 mg/cm
2
/min rate is verified. Furthermore, Thermogravimetric Analysis (TGA) must be run prior to DSC to confirm the absence of weight loss, ruling out the possibility that Form II is merely a pseudopolymorph (hydrate/solvate).
Workflow Visualization
Fig 1: Experimental workflow for the isolation and orthogonal validation of pyrazolo[1,5-a]pyrimidine polymorphs.